molecular formula C12H8BrCl B1272330 4-Bromo-4'-chloro-1,1'-biphenyl CAS No. 23055-77-8

4-Bromo-4'-chloro-1,1'-biphenyl

Cat. No.: B1272330
CAS No.: 23055-77-8
M. Wt: 267.55 g/mol
InChI Key: WMXVUHANYJZYHO-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8BrCl and its molecular weight is 267.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXVUHANYJZYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23055-77-8
Record name 4-Bromo-4'-chloro-1,1'-biphenyl
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Foundational & Exploratory

4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure. This bifunctional organic compound serves as a crucial building block and intermediate in various fields of chemical synthesis, from materials science to medicinal chemistry. Its distinct halogen substituents—a bromine and a chlorine atom at the para positions of the two phenyl rings—offer differential reactivity, enabling selective functionalization through modern cross-coupling reactions. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis protocols, applications in drug development, and safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction optimization, and purification.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 23055-77-8[1]
IUPAC Name This compound
Molecular Formula C₁₂H₈BrCl
InChI 1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKey WMXVUHANYJZYHO-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 267.55 g/mol
Appearance White to light yellow or slightly pale reddish-yellow crystalline powder
Melting Point 156.0 to 160.0 °C[1]
Boiling Point Estimated: 355-360 °C (based on 4,4'-dibromobiphenyl)[2]
Solubility Practically insoluble in water. Soluble in common organic solvents such as toluene, benzene, and chlorinated solvents.
Purity >98.0% (GC) is commercially available[1]

Synthesis and Experimental Protocols

The synthesis of unsymmetrical biaryls such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method due to its high selectivity, tolerance of various functional groups, and generally mild reaction conditions.[3][4][5][6][7] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann reaction.[8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. The choice of reactants can be either (A) 4-chlorophenylboronic acid with 1-bromo-4-iodobenzene or (B) 4-bromophenylboronic acid with 1-chloro-4-iodobenzene. The latter is often preferred as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond.

Materials:

  • 4-bromophenylboronic acid

  • 1-chloro-4-iodobenzene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate or potassium carbonate)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.0-1.2 eq), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M Na₂CO₃). The mixture is typically biphasic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to yield pure this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Bromophenylboronic Acid Process Suzuki-Miyaura Coupling Reactant1->Process Reactant2 1-Chloro-4-iodobenzene Reactant2->Process Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Process Base Aqueous Base (e.g., Na₂CO₃) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Heat Heat (80-100°C) Heat->Process Product This compound Process->Product

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Applications in Research and Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets such as enzymes and receptors.

This compound is a valuable intermediate for the synthesis of these complex molecules. The bromine and chlorine atoms serve as reactive handles for further chemical transformations. For instance, the bromine atom can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, leaving the chlorine atom available for subsequent modifications.

This step-wise functionalization is critical in building libraries of compounds for drug discovery campaigns. Biphenyl derivatives have shown a wide range of pharmacological activities, including:

  • Antihypertensive agents: The "sartan" class of angiotensin II receptor antagonists, such as Losartan and Valsartan, feature a biphenyl core.

  • Anticancer agents: Some biphenyl-4-carboxylic acid derivatives have been shown to act as inhibitors of tubulin polymerization.

  • Antifungal and Antibacterial agents: The presence of halogen atoms on the biphenyl moiety can enhance the antimicrobial properties of compounds.

While direct biological activity of this compound is not its primary application, its role as a foundational scaffold for creating molecules with specific electronic, optical, or biological properties is of high importance to the drug development industry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Information

CategoryDescription
Signal Word Warning
Pictograms ! (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This technical guide provides a comprehensive overview for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-4'-chloro-1,1'-biphenyl, a halogenated biphenyl derivative. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its bifunctional nature, arising from the presence of both bromine and chlorine substituents on the biphenyl scaffold, allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and materials science.

Chemical Properties and Data

The fundamental chemical data for this compound are summarized below. This information is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValue
Molecular Formula C₁₂H₈BrCl[1]
Molecular Weight 267.55 g/mol [2]
IUPAC Name This compound[2]
CAS Number 23055-77-8[2]
InChI Key WMXVUHANYJZYHO-UHFFFAOYSA-N[2]

Logical Structure of this compound

The nomenclature of this compound directly reflects its molecular structure, which is composed of two phenyl rings linked together, with specific halogen substitutions.

G cluster_0 Chemical Structure Breakdown Compound This compound Core 1,1'-biphenyl Compound:f0->Core:f0 Substituents Substituents Compound:f0->Substituents:f0 Bromo 4-Bromo Substituents:f0->Bromo:f0 Chloro 4'-Chloro Substituents:f0->Chloro:f0

Caption: Logical relationship of the IUPAC name to the molecular structure.

Experimental Protocols: Synthesis

The synthesis of substituted biphenyls like this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Below is a representative protocol for the synthesis of a structurally similar compound, 2-bromo-4'-chloro-1,1'-biphenyl, which can be adapted for the target molecule. This reaction involves the coupling of an aryl halide with an arylboronic acid.

Suzuki Coupling Reaction for the Synthesis of a Bromo-chloro-biphenyl Derivative [3]

Materials:

  • 1-Bromo-2-iodobenzene (or a suitable di-halogenated benzene)

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Potassium carbonate (K₂CO₃) solution

  • Dioxane

  • Toluene

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a three-neck flask maintained under an inert argon atmosphere, combine 1-bromo-2-iodobenzene (1.0 equivalent), 4-chlorophenylboronic acid (approximately 1.02 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and 2M potassium carbonate solution. A mixed solvent system of toluene, ethanol, and water (e.g., in a 10:2:1 ratio) is used as the reaction medium.[3]

  • Reaction Conditions: The reaction mixture is heated to approximately 80°C and stirred for about 4 hours.[3]

  • Work-up: After the reaction is complete, it is cooled to room temperature. The reaction is quenched with additional potassium carbonate solution. The aqueous and organic layers are then separated.

  • Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are combined.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate and then filtered. The solvent is removed by distillation under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography, typically using hexane as the eluent, to yield the pure bromo-chloro-biphenyl product.[3]

This synthetic approach highlights the utility of palladium-catalyzed cross-coupling reactions in constructing complex biphenyl systems from readily available starting materials. The precise reactants would be adjusted to yield the 4-bromo-4'-chloro isomer.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl from 4-Chlorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The focus is on the synthesis starting from the readily available precursor, 4-chlorobromobenzene. This document details various cross-coupling methodologies, including the Suzuki-Miyaura, Ullmann, and Kumada reactions, and provides relevant experimental protocols and data.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring a bromine and a chlorine atom at the para positions of the two phenyl rings, makes it a versatile building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective sequential functionalization, opening avenues for the synthesis of complex molecular architectures. This guide explores the primary synthetic strategies for obtaining this valuable compound, with a focus on practical laboratory-scale preparation.

Synthetic Approaches

The synthesis of this compound from 4-chlorobromobenzene can be approached through two main strategies: homocoupling of 4-chlorobromobenzene or a more controlled cross-coupling reaction.

Homocoupling Reactions

Homocoupling reactions involve the direct dimerization of an aryl halide. While seemingly straightforward, these reactions can sometimes lead to the formation of byproducts and may require harsh reaction conditions.

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, typically employing copper catalysis at elevated temperatures.[1] The reaction proceeds through the formation of an organocopper intermediate.

Reaction Scheme:

While historically significant, the Ullmann coupling often suffers from drawbacks such as high reaction temperatures and the need for stoichiometric amounts of copper.[1] Modern modifications have been developed to address these limitations.

Nickel complexes are effective catalysts for the homocoupling of aryl halides. However, attempts to perform the homocoupling of para-chlorobromobenzene using certain nickel catalysts have been reported to yield polymeric materials rather than the desired biphenyl product. The choice of the nickel catalyst and reaction conditions is critical. For instance, the use of Rieke Nickel, prepared from NiI2, has been shown to be effective in the synthesis of 4,4'-dichlorobiphenyl from p-bromochlorobenzene, suggesting that the nature of the catalyst plays a crucial role in the outcome of the reaction.

Cross-Coupling Reactions

Cross-coupling reactions offer a more controlled and generally higher-yielding approach to unsymmetrical biphenyls like this compound. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[2][3] It typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base.[3][4] For the synthesis of this compound, a plausible route is the coupling of 4-chlorophenylboronic acid with 1-bromo-4-chlorobenzene.

Reaction Scheme:

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3]

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[2] This method is effective for the formation of C-C bonds but requires the pre-formation of the Grignard reagent, which can be sensitive to moisture and incompatible with certain functional groups.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[5] While versatile, the toxicity of organotin reagents is a significant drawback.[5]

The Negishi coupling employs an organozinc reagent, which is generally more reactive than organoboron and organotin compounds.[1] This reaction is also catalyzed by nickel or palladium complexes.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on the synthesis of 2'-Bromo-4-chloro-biphenyl and can be modified for the synthesis of this compound by using the appropriate starting materials.[6]

Materials:

  • 1-Bromo-4-chlorobenzene

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous potassium carbonate solution

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-4-chlorobenzene (1.0 equiv) and 4-chlorophenylboronic acid (1.02 equiv) in a mixture of dioxane and 2M aqueous potassium carbonate solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a white solid.[6]

Data Presentation

Reactant and Product Properties
CompoundFormulaMolar Mass ( g/mol )AppearanceCAS Number
4-ChlorobromobenzeneC₆H₄BrCl191.45White crystalline solid106-39-8
This compoundC₁₂H₈BrCl267.55White to off-white powder23055-77-8
Spectroscopic Data of this compound
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons. The symmetry of the 4,4'-disubstituted pattern would lead to two sets of AA'BB' systems.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the twelve aromatic carbons. The carbons attached to bromine and chlorine will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for bromine and chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, and C-Br and C-Cl stretching.

Visualizations

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling start 4-Chlorophenylboronic Acid + 1-Bromo-4-chlorobenzene oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)Ln pd0->oxidative_addition intermediate1 Ar-Pd(II)(Br)Ln (Ar = 4-chlorophenyl) oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation base Base (e.g., K2CO3) base->transmetalation intermediate2 Ar-Pd(II)-Ar'Ln (Ar' = 4-bromophenyl) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start: Mix Reactants and Catalyst reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Column Chromatography concentration->purification product Final Product: this compound purification->product

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from 4-chlorobromobenzene is most reliably achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly effective method. This approach offers good yields and proceeds under relatively mild conditions. While homocoupling reactions present a more direct route, they are often less efficient and can lead to undesired side products. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development needs.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-4'-chloro-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-4'-chloro-1,1'-biphenyl in various organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for its solubility profile, a qualitative assessment based on the principle of "like dissolves like," and a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, materials science, and drug development.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structure, consisting of a biphenyl core with bromine and chlorine substituents, renders it a non-polar molecule. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in organic synthesis, in the development of liquid crystals, and potentially in pharmaceutical research. The solubility of a compound dictates its behavior in reaction mixtures, its purification through crystallization, and its formulation for various applications.

Predicted Solubility Profile

Based on the chemical structure of this compound and the established principle of "like dissolves like," a qualitative solubility profile can be predicted. The parent compound, biphenyl, is known to be soluble in many non-polar organic solvents.[1][2] The presence of halogen atoms does not significantly increase the polarity of the molecule. Polychlorinated biphenyls (PCBs), which are structurally related, are also generally soluble in nonpolar organic solvents and lipids.[3][4] Therefore, this compound is expected to exhibit good solubility in non-polar and weakly polar aprotic solvents, and lower solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar nature of these solvents effectively solvates the non-polar biphenyl core and the overall non-polar character of the molecule.[1][2]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMedium to HighThese solvents possess a moderate polarity that can interact with the slight dipole moments of the C-Br and C-Cl bonds, while still effectively solvating the large non-polar regions of the molecule.
Acetone, Acetonitrile (ACN)MediumThese more polar aprotic solvents may be less effective at solvating the highly non-polar biphenyl structure compared to less polar aprotic solvents.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to MediumThe high polarity of these solvents makes them less compatible with the non-polar solute.
Polar Protic Methanol, EthanolLowThe strong hydrogen bonding network of protic solvents is not effectively disrupted by the non-polar solute, leading to poor solvation.
WaterVery Low/InsolubleAs a non-polar organic compound, it is expected to be virtually insoluble in the highly polar, hydrogen-bonding environment of water.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The concentration of the dissolved compound in the saturated solution can then be accurately measured using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Constant temperature shaker bath

  • Vortex mixer

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

Analysis: High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 4-Bromo-4'-chloro- 1,1'-biphenyl to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Dilute filtered saturated solution F->G H Analyze by HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, its solubility profile can be reliably predicted based on its molecular structure and the principles of chemical interactions. It is anticipated to be highly soluble in non-polar organic solvents and sparingly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, utilizing the shake-flask method and HPLC analysis, offers a robust framework for generating accurate and reproducible data. This technical guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design, process development, and formulation involving this compound.

References

Crystal Structure of 4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Bromo-4'-chloro-1,1'-biphenyl. In the absence of a publicly available, experimentally determined crystal structure for this specific compound, this document leverages crystallographic data from closely related 4,4'-dihalogenated and other substituted biphenyls to infer its likely structural characteristics, intermolecular interactions, and crystal packing. This guide also outlines the general experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of such compounds.

Predicted Molecular and Crystal Structure

The molecular structure of this compound consists of two phenyl rings linked by a single C-C bond, with a bromine atom substituted at the 4-position of one ring and a chlorine atom at the 4'-position of the other. The key structural feature of biphenyl systems is the torsion angle between the two aromatic rings, which is a result of the balance between steric hindrance of the ortho-hydrogens and the π-conjugation that favors planarity.

Based on analyses of structurally similar compounds, it is predicted that this compound will crystallize in a non-planar conformation. The dihedral angle between the two phenyl rings is expected to be in the range of 20-50°. This twist is a common feature in crystalline biphenyl derivatives, as observed in related structures like 4,4'-diethynylbiphenyl, where the dihedral angles for four unique molecules in the asymmetric unit ranged from 24.07° to 46.88°.[1]

Anticipated Crystallographic Parameters

While specific unit cell dimensions and space group information are not available, a summary of expected crystallographic data, based on analogous structures, is presented in Table 1.

ParameterPredicted Value/SystemRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for substituted biphenyls. For instance, 4,4'-diethynylbiphenyl crystallizes in the monoclinic system.[1]
Space Group Centrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetric (e.g., P2₁2₁2₁)The specific space group will depend on the molecular packing. Centrosymmetric space groups are common for molecules that can pack in an inversion-symmetric manner.
Z (Molecules per unit cell) 2, 4, or 8The number of molecules in the unit cell is typically a small integer, reflecting the symmetry of the space group.
Dihedral Angle (C-C-C-C) 20° - 50°This range is typical for crystalline biphenyls, balancing steric and electronic effects.[1]

Table 1: Predicted Crystallographic Parameters for this compound.

Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces, including halogen bonding and π-π stacking interactions.

  • Halogen Bonding: The presence of both bromine and chlorine atoms, which can act as halogen bond donors, suggests that halogen bonds of the type C-Br···Cl-C, C-Br···π, or C-Cl···π may play a significant role in the crystal packing. In the crystal structure of 4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl], Br···Br halogen bonding is observed.[2]

  • π-π Stacking: Aromatic rings in adjacent molecules are likely to engage in π-π stacking interactions. These can be either face-to-face or, more commonly, offset (parallel-displaced) to minimize electrostatic repulsion. Such interactions are a prominent feature in the crystal structures of many biphenyl derivatives.[2][3]

  • C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the π-systems of neighboring rings are also anticipated to contribute to the overall stability of the crystal lattice.[1]

The interplay of these non-covalent interactions will dictate the three-dimensional supramolecular architecture of the crystal.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrically substituted biphenyls is the Suzuki coupling reaction. A plausible synthetic route for this compound is outlined below.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling Reaction cluster_product Product cluster_purification Purification Reactant1 4-Bromophenylboronic acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) Reactant1->Reaction Reactant2 1-Chloro-4-iodobenzene Reactant2->Reaction Product This compound Reaction->Product Purification Column Chromatography Recrystallization Product->Purification

Caption: Synthetic workflow for this compound via Suzuki coupling.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., chloroform/petroleum ether).[4]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction:

XRD_Workflow Crystal Select a suitable single crystal Mount Mount the crystal on a goniometer Crystal->Mount Diffractometer Place in a diffractometer with an X-ray source Mount->Diffractometer Data_Collection Collect diffraction data by rotating the crystal Diffractometer->Data_Collection Data_Processing Process data (integration, scaling, absorption correction) Data_Collection->Data_Processing Structure_Solution Solve the structure (e.g., direct methods) Data_Processing->Structure_Solution Refinement Refine the structural model Structure_Solution->Refinement Validation Validate the final structure Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[5]

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, this technical guide provides a robust, data-driven prediction of its key structural features and intermolecular interactions based on the known crystal structures of analogous compounds. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for the empirical determination of its structure. The anticipated non-planar conformation, governed by a network of halogen bonding and π-π stacking, provides a valuable starting point for researchers in materials science and drug development who are interested in the solid-state properties of this and related halogenated biphenyls.

References

An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its biphenyl scaffold, substituted with both bromine and chlorine atoms, makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals.[1] A thorough understanding of its physical properties and chemical stability is paramount for its effective handling, storage, and utilization in research and development. This technical guide provides a comprehensive overview of the physical appearance and stability of this compound, supported by available data and established scientific principles.

Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystalline solid.[2] Key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 23055-77-8[2]
Molecular Formula C₁₂H₈BrCl[2]
Molecular Weight 267.55 g/mol [3]
Appearance White to light yellow to light orange powder or crystal[2]
Melting Point 156.0 to 160.0 °C
Boiling Point Estimated to be >310 °C at 760 mmHg[4][5]
Solubility Insoluble in water; expected to be soluble in non-polar organic solvents.[4]

Note: The boiling point is an estimate based on the boiling points of 4-bromobiphenyl (310 °C) and 4-chlorobiphenyl (~291 °C).[4][5] The solubility is a qualitative assessment based on the non-polar nature of the molecule.

Chemical Stability and Reactivity

The stability of this compound is largely dictated by the robust biphenyl core and the carbon-halogen bonds. Generally, halogenated biphenyls are known for their chemical inertness and resistance to degradation.[6] However, under specific conditions, they can undergo decomposition.

Thermal Stability

A study on the thermal decomposition of 4-bromo-4'-chlorobiphenyl (4,4'-BCB) provides significant insights into its stability at elevated temperatures. The oxidation of 4,4'-BCB was investigated to understand the formation of toxic species during the combustion of mixed halogenated aromatics.[7]

Key Findings from Thermal Decomposition Studies:

  • Decomposition Products: The gas-phase oxidation of 4,4'-BCB leads to the formation of a variety of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs).

  • Precursors to Toxic Compounds: The study highlights that the thermal degradation of such compounds can lead to the formation of precursors for toxic species like polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs).[7]

  • Reaction Conditions: The decomposition pathways and the nature of the products are highly dependent on the reaction conditions, such as temperature and the presence of oxygen.

Hydrolytic Stability
Photolytic Stability

Halogenated aromatic compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. The primary mechanism of photodegradation for brominated aromatic compounds is typically reductive debromination.[9][10] The C-Br bond is generally more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy. Therefore, it is anticipated that upon irradiation with UV light, this compound would primarily undergo debromination, leading to the formation of chlorinated biphenyls and eventually biphenyl itself. The rate and extent of photodegradation would depend on factors such as the wavelength of light, the solvent, and the presence of photosensitizers.

Experimental Protocols

Detailed experimental protocols for assessing the stability of a chemical compound are crucial for ensuring its quality and safety. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.

General Workflow for Stability Testing

Caption: A logical workflow for conducting chemical stability studies.

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a suitable acidic solution (e.g., 0.1 N or 1 N HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with a corresponding base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of a suitable basic solution (e.g., 0.1 N or 1 N NaOH).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

    • At specified time points, withdraw aliquots, neutralize with a corresponding acid (e.g., 0.1 N or 1 N HCl), and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Oxidative Degradation
  • Preparation of Reaction Mixture: To a known volume of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours).

  • Sampling and Analysis: At appropriate time intervals, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation
  • Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

  • Exposure: Subject the sample to a high temperature (e.g., 80 °C) in a calibrated oven for an extended period (e.g., 48 hours).

  • Analysis: After exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water/acetonitrile mixture).

  • Exposure: Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength or a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Experimental Workflow for Solubility Determination

SolubilityDetermination start Start prep Prepare Supersaturated Solution Add excess solid to solvent start->prep Step 1 equilibrate Equilibrate at Constant Temperature Stir for 24-48h prep->equilibrate Step 2 separate Separate Solid and Liquid Phases Centrifuge or filter equilibrate->separate Step 3 analyze Analyze Supernatant Quantify solute concentration (e.g., HPLC, UV-Vis) separate->analyze Step 4 calculate Calculate Solubility (mass of solute / volume of solvent) analyze->calculate Step 5 end End calculate->end

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Conclusion

This compound is a crystalline solid with a high melting point, indicative of a stable molecular structure. While generally resistant to degradation under ambient conditions, it can be decomposed by heat, and is expected to be susceptible to photolysis. Its low aqueous solubility and presumed solubility in organic solvents are important considerations for its use in synthesis and formulation. The provided experimental protocols offer a framework for researchers to conduct detailed stability and solubility studies, which are essential for the successful application of this important chemical intermediate in scientific and industrial settings.

References

Unveiling the Chemical Reactivity of 4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound of significant interest in organic synthesis and materials science. Its unique bifunctional nature, possessing both a bromine and a chlorine substituent on a biphenyl scaffold, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including liquid crystals, organic light-emitting diode (OLED) materials, and potentially as a building block in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and a discussion of its toxicological and metabolic profile based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related compounds.

PropertyValue (Estimated)Source
Molecular FormulaC₁₂H₈BrCl[4]
Molecular Weight267.55 g/mol Calculated
AppearanceWhite to off-white crystalline solid[4]
Melting PointNot available-
Boiling PointNot available-
SolubilityInsoluble in water; soluble in organic solvents like toluene, chloroform, and THF.General knowledge of biphenyls

Synthesis of this compound

The primary synthetic routes to this compound involve cross-coupling reactions, which are fundamental in the formation of biaryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls.[5][6][7] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For the synthesis of this compound, two main pathways are feasible:

  • Pathway A: Coupling of 4-bromophenylboronic acid with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.

  • Pathway B: Coupling of 4-chlorophenylboronic acid with 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Experimental Protocol (General for Suzuki-Miyaura Coupling):

  • Reaction Setup: To a dry, inert-atmosphere (e.g., argon or nitrogen) flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture with stirring to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_pathway_A Pathway A cluster_pathway_B Pathway B A_reactant1 4-Bromophenylboronic acid A_product This compound A_reactant1->A_product A_reactant2 1-Bromo-4-chlorobenzene A_reactant2->A_product catalyst Pd Catalyst Base B_reactant1 4-Chlorophenylboronic acid B_product This compound B_reactant1->B_product B_reactant2 1,4-Dibromobenzene B_reactant2->B_product

Fig. 1: Synthetic pathways for this compound via Suzuki-Miyaura coupling.
Ullmann Condensation

The Ullmann reaction is a classic method for synthesizing symmetric and unsymmetric biaryls by the copper-mediated coupling of aryl halides.[8][9][10][11] This reaction typically requires high temperatures.

Experimental Protocol (General for Ullmann Condensation):

  • Reaction Setup: In a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene), a mixture of two different aryl halides is heated in the presence of a stoichiometric amount of copper powder or a copper salt.

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 150°C to 250°C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then subjected to an extractive work-up and the product is purified by crystallization or column chromatography.

Due to the harsh reaction conditions and often moderate yields, the Suzuki-Miyaura coupling is generally preferred for the synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the potential for electrophilic substitution on the aromatic rings.

Differential Reactivity of C-Br and C-Cl Bonds

In cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a metal catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[12]

This differential reactivity allows for the selective functionalization of the C-Br bond in the presence of the C-Cl bond under carefully controlled reaction conditions. Milder catalysts and lower reaction temperatures will favor the reaction at the more reactive C-Br position.

Reactivity_Order Decreasing Reactivity in Cross-Coupling reactivity C-I C-Br C-Cl C-F

Fig. 2: General reactivity trend of aryl halides in cross-coupling reactions.
Selective Cross-Coupling Reactions

By leveraging the differential reactivity of the C-Br and C-Cl bonds, this compound can be used as a scaffold for the sequential synthesis of more complex, unsymmetrical biaryl compounds. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br position, followed by a second coupling reaction at the C-Cl position using a more reactive catalyst system or harsher conditions.

Experimental Protocol (Selective Suzuki Coupling at C-Br):

  • Reaction Setup: Combine this compound (1.0 eq.), an arylboronic acid (1.1 eq.), a mild palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₃PO₄) in a degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 80-90°C) and monitor the reaction for the consumption of the starting material.

  • Purification: Upon completion, the product, a 4-chloro-substituted terphenyl, is isolated and purified using standard procedures.

Selective_Coupling start This compound intermediate 4-Aryl-4'-chloro-1,1'-biphenyl start->intermediate Suzuki Coupling (mild conditions) final_product 4-Aryl-4'-aryl'-1,1'-biphenyl intermediate->final_product Suzuki Coupling (harsher conditions)

Fig. 3: Sequential cross-coupling strategy utilizing differential reactivity.
Electrophilic Aromatic Substitution

The biphenyl ring system is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing halogen substituents will influence the position of the incoming electrophile. Both bromine and chlorine are ortho-, para-directing deactivators. However, due to steric hindrance from the other phenyl ring, substitution is most likely to occur at the positions ortho to the existing halogens. The precise regioselectivity would need to be determined experimentally.

Spectroscopic Data (Reference Data)

Specific, experimentally verified spectroscopic data for this compound is scarce in the literature. The following table provides reference data for the parent and singly substituted biphenyls to aid in the characterization of this compound.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
4-Bromobiphenyl7.59-7.26 (m, 9H)140.2, 140.0, 131.9, 128.9, 128.8, 127.7, 127.0, 121.6232, 234 (M⁺), 152 (M⁺ - Br)
4-Chlorobiphenyl7.62-7.30 (m, 9H)139.8, 139.0, 133.5, 129.0, 128.8, 128.2, 127.5, 127.0188, 190 (M⁺), 152 (M⁺ - Cl)

For this compound, one would expect a complex aromatic region in the 1H NMR spectrum with signals corresponding to the eight aromatic protons. The 13C NMR spectrum would show 12 signals for the aromatic carbons. The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br in ~1:1 ratio) and chlorine (35Cl and 37Cl in ~3:1 ratio).

Toxicological and Metabolic Profile

General Toxicology of Halogenated Biphenyls

PCBs and PBBs are known persistent organic pollutants (POPs) that bioaccumulate in the environment and in living organisms.[13] Their toxicity is highly dependent on the number and position of the halogen substituents. Some congeners are known to cause a range of adverse health effects, including endocrine disruption, immunotoxicity, neurotoxicity, and carcinogenicity.[15] The toxicity of many PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR).

Predicted Metabolic Pathway

The metabolism of halogenated biphenyls is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[16][17][18][19][20] The primary metabolic transformation is hydroxylation, which can lead to the formation of more polar metabolites that can be more readily excreted. However, this metabolic activation can also lead to the formation of reactive intermediates, such as arene oxides and quinones, which can bind to cellular macromolecules like DNA and proteins, leading to toxicity.[21]

For this compound, metabolism is expected to proceed via hydroxylation on one or both of the phenyl rings, likely at the positions para to the inter-ring bond.

Metabolic_Pathway parent This compound cyp450 Cytochrome P450 (CYP1A, CYP2B) parent->cyp450 hydroxylated Hydroxylated Metabolites cyp450->hydroxylated reactive Reactive Intermediates (Arene Oxides, Quinones) cyp450->reactive conjugation Phase II Conjugation (Glucuronidation, Sulfation) hydroxylated->conjugation excretion Excretion conjugation->excretion toxicity Covalent Binding to Macromolecules (DNA, Proteins) TOXICITY reactive->toxicity

Fig. 4: Plausible metabolic activation pathway of this compound leading to potential toxicity.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its chemical reactivity being primarily defined by the differential reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more reactive C-Br bond makes it an attractive building block for the construction of complex molecular architectures for applications in materials science and potentially in the development of new pharmaceuticals. While specific toxicological data is lacking, its structural similarity to PCBs and PBBs warrants careful handling and consideration of its potential for persistence and toxicity. Further research is needed to fully characterize its spectroscopic properties and to elucidate its specific metabolic fate and toxicological profile.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible first synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl, a halogenated biphenyl of interest to researchers in materials science and drug development. While the specific historical first synthesis is not extensively documented in readily available literature, this document outlines a highly probable and efficient synthetic route utilizing the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This method is renowned for its versatility, high yields, and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

The proposed synthesis involves the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide. Specifically, 4-chlorophenylboronic acid is coupled with an excess of 1,4-dibromobenzene to favor the formation of the unsymmetrical product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product of the proposed synthesis.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chlorophenylboronic acidC₆H₆BClO₂156.37285-290N/A
1,4-DibromobenzeneC₆H₄Br₂235.9086-89220.4
This compound C₁₂H₈BrCl 267.55 147-151 ~350-360
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56155-160 (dec.)N/A
Sodium CarbonateNa₂CO₃105.998511600 (dec.)

Note: The melting and boiling points for the final product are estimated based on structurally similar compounds and may vary depending on purity.

Experimental Protocol: Suzuki-Miyaura Coupling

This section details the experimental methodology for the synthesis of this compound.

Materials:

  • 4-Chlorophenylboronic acid

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chlorophenylboronic acid (1.56 g, 10 mmol), 1,4-dibromobenzene (4.72 g, 20 mmol, 2 equivalents), and sodium carbonate (3.18 g, 30 mmol).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (100 mL). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Workup: After the reaction is complete (as indicated by the consumption of the boronic acid), cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the desired this compound from unreacted 1,4-dibromobenzene and other byproducts.

  • Characterization: Collect the fractions containing the product and evaporate the solvent to yield a white to off-white solid. Determine the yield and characterize the product by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Reactants 4-Chlorophenylboronic Acid 1,4-Dibromobenzene Sodium Carbonate Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Pd(PPh3)4 Catalyst->Mixing Solvent Toluene/Water Solvent->Mixing Heating Heat at 90°C (12-16h) Mixing->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 4-Bromo-4'-chloro- 1,1'-biphenyl Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-4'-chloro-1,1'-biphenyl in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is fundamental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-4'-chloro-1,1'-biphenyl is a valuable building block in this context, offering the potential for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, allowing for chemoselective coupling at the 4-position.[1][2] This application note provides detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] In the case of this compound, the palladium(0) catalyst selectively undergoes oxidative addition to the more reactive C-Br bond. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step, reductive elimination, yields the desired triaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The less reactive C-Cl bond remains intact for potential subsequent cross-coupling reactions under more forcing conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001088-96
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (9:1)110882-92
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dimethoxyethane/H₂O (4:1)851487-94

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Protocol: Synthesis of 4-Chloro-4'-phenyl-1,1'-biphenyl

Materials:

  • This compound (289.5 mg, 1.0 mmol)

  • Phenylboronic acid (146.3 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (34.7 mg, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • The flask is evacuated and backfilled with argon three times.

  • A degassed mixture of toluene, ethanol, and water is added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL).

  • The organic layer is separated, washed with water (2 x 15 mL) and brine (15 mL), and then dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)L_n-X (X=Br) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 Product 4'-Aryl-4-chloro- 1,1'-biphenyl RedElim->Product ArylHalide 4-Bromo-4'-chloro- 1,1'-biphenyl ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthesis of OLED Materials Using 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the synthesis of Organic Light-Emitting Diode (OLED) materials utilizing 4-Bromo-4'-chloro-1,1'-biphenyl as a key building block. The inherent asymmetry of this precursor, possessing both a bromo and a chloro substituent, allows for selective, sequential cross-coupling reactions, offering a versatile platform for the synthesis of advanced hole transport (HTM) and host materials.

Introduction

The 4,4'-biphenyl core is a common structural motif in high-performance OLED materials, contributing to good thermal stability and charge carrier mobility.[1] The use of this compound as a starting material enables the synthesis of asymmetric derivatives through selective palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This allows for the fine-tuning of the electronic and physical properties of the resulting materials, which is crucial for optimizing OLED device performance.

Synthesis of a Hole Transport Material (HTM) via Buchwald-Hartwig Amination

A common strategy for synthesizing hole transport materials involves the palladium-catalyzed amination of aryl halides.[2][3] The following protocol is a representative example adapted from established procedures for the synthesis of triarylamine-based HTMs.

Experimental Protocol: Synthesis of a Triarylamine-based HTM

Reaction Scheme:

A diarylamine is coupled with this compound in a Buchwald-Hartwig amination reaction. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the reaction can be performed selectively at the bromo-position.

Materials:

  • This compound

  • Diphenylamine (or other secondary arylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), diphenylamine (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask containing the reactants.

  • Add additional anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triarylamine-based HTM.

// Reactants reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Diphenylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd(OAc)₂ / P(t-Bu)₃\nNaOt-Bu, Toluene", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Step reaction [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product product [label="Triarylamine HTM", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow reactant1 -> reaction; reactant2 -> reaction; catalyst -> reaction [style=dashed]; reaction -> product; }

Workflow for the synthesis of a carbazole-biphenyl host material.

Performance Data of OLEDs with Biphenyl-Core Materials

The performance of OLED devices is highly dependent on the specific materials used and the device architecture. The following table summarizes representative performance data for blue and green phosphorescent OLEDs (PhOLEDs) that utilize host materials with a biphenyl core, similar to the structures that can be synthesized from this compound.

Device TypeHost Material CoreDopantMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
Sky-Blue PhOLEDBiphenyl-TriazoleFIrpic30.265.962.8--[4]
Blue PhOLEDBiphenyl-CarbazoleFIrpic14.428.024.42.9-[5]
Green PhOLEDBiphenyl-CarbazoleIr(ppy)₃26.5----[6]
Blue FluorescentCarbazole-Biphenyl-5.312.0-4.2(0.22, 0.46)[7]

FIrpic: bis--INVALID-LINK--iridium(III) Ir(ppy)₃: tris(2-phenylpyridine)iridium(III)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of OLED materials. Its differential reactivity at the bromine and chlorine positions allows for the construction of complex, asymmetric molecules for use in various layers of an OLED device. The protocols provided herein offer a foundation for the development of novel hole transport and host materials with tailored properties for next-generation displays and lighting.

References

Application Notes and Protocols: 4-Bromo-4'-chloro-1,1'-biphenyl as a Versatile Building Block for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-chloro-1,1'-biphenyl is a key intermediate in the synthesis of advanced liquid crystalline materials. Its rigid biphenyl core provides the essential structural anisotropy required for the formation of liquid crystal phases. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it a versatile building block for a wide array of mesogenic compounds. This document provides detailed protocols for the synthesis of a model liquid crystal, 4-alkyl-4'-chloro-1,1'-biphenyl, via a Suzuki-Miyaura cross-coupling reaction, and outlines the characterization of its liquid crystalline properties.

Strategic Importance in Liquid Crystal Design

The 4,4'-disubstituted biphenyl scaffold is a fundamental component in many thermotropic liquid crystals. The introduction of various terminal groups at the 4 and 4' positions allows for the fine-tuning of key properties, including:

  • Mesophase Behavior: The type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability are highly dependent on the nature and length of the terminal substituents.

  • Dielectric Anisotropy (Δε): The introduction of polar groups influences the dielectric properties, which is crucial for the operation of liquid crystal displays (LCDs).

  • Birefringence (Δn): The difference in refractive indices for light polarized parallel and perpendicular to the director is affected by the overall molecular structure and polarizability.

  • Viscosity: The flow characteristics of the liquid crystal are important for the switching speed of display devices.

The selective functionalization of this compound offers a strategic advantage in rationally designing liquid crystals with desired physical properties.

Data Presentation: Properties of a Model 4-Alkyl-4'-chloro-1,1'-biphenyl Series

The following table summarizes the hypothetical phase transition temperatures for a series of 4-alkyl-4'-chloro-1,1'-biphenyl compounds, illustrating the effect of alkyl chain length on the mesomorphic behavior. These values are based on trends observed in similar 4,4'-disubstituted biphenyl liquid crystals.

CompoundnCrystal to Nematic (TC-N) or Smectic (TC-S) (°C)Smectic to Nematic (TS-N) (°C)Nematic to Isotropic (TN-I) (°C)
1 355-78
2 448-85
3 5425892
4 6396590
5 7357288

Experimental Protocols

Protocol 1: Synthesis of 4-Alkyl-4'-chloro-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol describes the selective cross-coupling of an alkylboronic acid with this compound. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the desired product.

Materials:

  • This compound

  • Alkylboronic acid (e.g., pentylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the corresponding alkylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-alkyl-4'-chloro-1,1'-biphenyl.

Protocol 2: Characterization of Liquid Crystalline Properties

A. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized 4-alkyl-4'-chloro-1,1'-biphenyl on a clean glass slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample above its clearing point to the isotropic liquid phase.

  • Slowly cool the sample and observe the formation of liquid crystalline textures.

  • Identify the characteristic textures of nematic (e.g., schlieren, marbled) and smectic phases (e.g., focal conic, fan-shaped).

  • Record the temperatures at which phase transitions occur.

B. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The phase transition temperatures (melting, clearing, and any intermediate transitions) will appear as peaks or changes in the baseline of the DSC thermogram.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System A This compound E Suzuki-Miyaura Coupling A->E B Alkylboronic Acid B->E C Pd(OAc)2 / PPh3 C->E D K2CO3 (Base) D->E F Reaction Work-up (Extraction & Washing) E->F Crude Product G Purification (Column Chromatography) F->G H 4-Alkyl-4'-chloro-1,1'-biphenyl (Liquid Crystal) G->H Pure Product Characterization_Workflow A Synthesized 4-Alkyl-4'-chloro-1,1'-biphenyl B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D Identification of Mesophases (Nematic, Smectic) B->D E Determination of Phase Transition Temperatures C->E F Structure-Property Relationship Analysis D->F E->F Signaling_Pathway cluster_core Biphenyl Core cluster_modification Molecular Modification cluster_properties Resulting Properties A 4-Bromo-4'-chloro- 1,1'-biphenyl B Introduction of Alkyl/Alkoxy Chain (Position 4) A->B Suzuki Coupling C Further Functionalization (Position 4') B->C Further Reactions D Mesophase Behavior (Nematic, Smectic) B->D E Clearing Point (T_NI) B->E C->D C->E F Dielectric Anisotropy (Δε) C->F

Synthetic Protocols for Derivatizing 4-Bromo-4'-chloro-1,1'-biphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Bromo-4'-chloro-1,1'-biphenyl. This versatile building block, featuring two distinct halogen atoms on a biphenyl scaffold, allows for selective functionalization through a variety of modern cross-coupling reactions. The protocols outlined below are foundational for the synthesis of novel compounds with applications in medicinal chemistry, materials science, and organic electronics.

Introduction

This compound serves as a key intermediate in the synthesis of complex organic molecules. The differential reactivity of the bromo and chloro substituents—with the carbon-bromine bond being more susceptible to oxidative addition in many catalytic cycles—enables regioselective modifications. This allows for the stepwise introduction of different functional groups, leading to the construction of unsymmetrical biphenyl derivatives.

This guide details protocols for several key transformations:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to introduce new aryl or vinyl substituents at the 4-position.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce primary or secondary amines at the 4-position.

  • Sonogashira Coupling: Formation of carbon-carbon triple bonds by coupling with terminal alkynes at the 4-position.

  • Heck Reaction: Vinylation of the 4-position through reaction with an alkene.

  • Ullmann Coupling: Homocoupling to form quaterphenyl derivatives.

  • Cyanation: Introduction of a nitrile group at the 4-position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide.[2] For this compound, the reaction can be selectively performed at the more reactive C-Br bond.

Application Notes

This protocol is suitable for the synthesis of a wide range of 4-aryl-4'-chloro-1,1'-biphenyl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. The use of bulky, electron-rich phosphine ligands often enhances catalytic activity.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv.)---
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv.)Can be substituted with boronic esters.
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)Other catalysts like PdCl₂(dppf) can also be used.
Ligand (If using Pd(OAc)₂) PPh₃ or SPhos (2-10 mol%)Ligand choice can significantly impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.)An aqueous solution of the base is commonly used.
Solvent Toluene, 1,4-Dioxane, or DMF/Water mixtureDegassing the solvent is recommended to prevent catalyst oxidation.
Temperature 80 - 110 °CReaction temperature depends on the specific substrates and catalyst system.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates and conditions.
Experimental Protocol: Synthesis of 4'-Chloro-4-phenyl-1,1'-biphenyl
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v) to the flask via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent catalyst Add Pd Catalyst & Ligand under Inert Atmosphere solvent->catalyst heat Heat and Stir (e.g., 90 °C, 12h) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Cool, Dilute, and Perform Aqueous Extraction monitor->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product: 4'-Chloro-4-aryl-1,1'-biphenyl

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides.[4] This reaction is highly versatile and tolerates a wide range of functional groups.[5]

Application Notes

This protocol enables the synthesis of various N-substituted 4'-chloro-[1,1'-biphenyl]-4-amines. The selection of the appropriate palladium catalyst, ligand, and base is critical for successful coupling.[6] Bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often employed to facilitate the reaction.[7] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv.)---
Amine Primary or Secondary Amine (1.1 - 1.5 equiv.)---
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts are activated in situ.
Ligand XPhos, RuPhos, or BINAP (2-10 mol%)Ligand choice is crucial for reactivity and scope.
Base NaOtBu, KOtBu, or Cs₂CO₃ (1.2 - 2.0 equiv.)Strong, non-nucleophilic bases are preferred.
Solvent Toluene or 1,4-DioxaneAnhydrous and deoxygenated solvents are required.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 60 - 90%Yields can vary based on the amine and reaction conditions.
Experimental Protocol: Synthesis of 4'-Chloro-N-phenyl-[1,1'-biphenyl]-4-amine
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by aniline (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(L)₂-Br] Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(L)(H₂NR)-Br] OxAdd->AmineCoord + H₂NR - L Deprotonation [Ar-Pd(II)(L)(HNR)] AmineCoord->Deprotonation - HBr (Base) Deprotonation->Pd0 Reductive Elimination RedElim Product (Ar-NRH) Deprotonation->RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is a powerful tool for the synthesis of substituted alkynes.

Application Notes

This protocol is effective for the synthesis of 4-alkynyl-4'-chloro-1,1'-biphenyls. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups.[10] A copper(I) co-catalyst is usually required, although copper-free conditions have been developed.

Data Presentation: Representative Sonogashira Coupling Conditions
ParameterConditionNotes
Aryl Halide This compound (1.0 equiv.)---
Alkyne Terminal Alkyne (1.2 - 2.0 equiv.)---
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)---
Copper Co-catalyst CuI (1-10 mol%)---
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Often used as the solvent or co-solvent.
Solvent THF or DMF (if needed)---
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS.
Typical Yield 75 - 95%Generally high-yielding.
Experimental Protocol: Synthesis of 4'-Chloro-4-(phenylethynyl)-1,1'-biphenyl
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine and then phenylacetylene (1.5 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 8 hours.

  • Work-up and Purification: Remove the triethylamine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Pathway

Sonogashira_Pathway start This compound + Terminal Alkyne conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., TEA) start->conditions product 4'-Chloro-4-alkynyl-1,1'-biphenyl conditions->product

Caption: General pathway for the Sonogashira coupling reaction.

Additional Derivatization Protocols

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[11]

  • Typical Conditions: this compound (1.0 equiv.), alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%), a base such as triethylamine or potassium carbonate (1.5-2.0 equiv.), in a polar aprotic solvent like DMF or NMP, at 100-140 °C.[12]

Ullmann Coupling

The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides to form biaryls.[13]

  • Typical Conditions: this compound (1.0 equiv.), copper powder or a copper salt (e.g., CuI) in stoichiometric or catalytic amounts, often with a ligand, in a high-boiling solvent such as DMF, DMSO, or nitrobenzene, at high temperatures (150-250 °C).[14]

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation.

  • Typical Conditions: this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5-1.0 equiv.), a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand (e.g., dppf), in a polar aprotic solvent like DMF or DMAc, at 80-120 °C.[15]

Conclusion

The synthetic protocols detailed in these application notes provide a comprehensive framework for the derivatization of this compound. By leveraging the selectivity of modern cross-coupling reactions, researchers can efficiently access a diverse array of novel biphenyl derivatives for various applications in drug discovery and materials science. The provided data and methodologies serve as a valuable resource for the design and execution of synthetic strategies involving this versatile chemical intermediate.

References

Application Notes and Protocols: 4-Bromo-4'-chloro-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl compounds are crucial structural motifs in a wide array of pharmacologically active molecules.[1][2] Their synthesis is a key focus in medicinal chemistry and drug development. 4-Bromo-4'-chloro-1,1'-biphenyl is a versatile starting material for the synthesis of various pharmaceutical intermediates, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for angiotensin II receptor antagonists, commonly known as sartans.

The biphenyl scaffold is a common feature in many therapeutic agents, including anti-inflammatory drugs, anti-hypertensives, and antiviral medications.[1][2] The selective functionalization of halogenated biphenyls allows for the construction of complex molecular architectures necessary for specific biological activity.

Application: Synthesis of 4'-chloro-[1,1'-biphenyl]-4-carbonitrile, a Precursor to Angiotensin II Receptor Antagonists (Sartans)

A significant application of this compound is in the synthesis of 4'-chloro-[1,1'-biphenyl]-4-carbonitrile. This intermediate is a precursor to the tetrazolyl-biphenyl core found in many sartan drugs, which are widely used for the treatment of hypertension and heart failure. The synthesis is typically achieved through a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3] In this application, the bromine atom of this compound is selectively coupled with a boronic acid derivative.

Synthetic Pathway

The overall synthetic pathway involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid to yield 4'-chloro-[1,1'-biphenyl]-4-carbonitrile. This intermediate can then be converted to the corresponding tetrazole, a key step in the synthesis of various sartan drugs.

Synthesis_Pathway start This compound intermediate 4'-chloro-[1,1'-biphenyl]-4-carbonitrile start->intermediate Suzuki-Miyaura Coupling (Pd catalyst, Base) reagent 4-Cyanophenylboronic acid reagent->intermediate product Sartan Drug Precursor (Tetrazolyl-biphenyl derivative) intermediate->product Cycloaddition (e.g., NaN3)

Caption: Synthetic pathway from this compound to a sartan drug precursor.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction to synthesize 4'-chloro-[1,1'-biphenyl]-4-carbonitrile. The data is compiled from representative procedures for similar biphenyl syntheses.

ParameterValueReference
Reactants
This compound1.0 eq-
4-Cyanophenylboronic acid1.1 - 1.5 eqGeneral Suzuki Protocols
Catalyst
Palladium(II) acetate (Pd(OAc)₂)1-5 mol%General Suzuki Protocols
Triphenylphosphine (PPh₃)2-10 mol%General Suzuki Protocols
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqGeneral Suzuki Protocols
Solvent
Toluene/Water or Dioxane/Water10:1 v/vGeneral Suzuki Protocols
Reaction Conditions
Temperature80 - 110 °CGeneral Suzuki Protocols
Reaction Time4 - 24 hoursGeneral Suzuki Protocols
Yield
Isolated Yield of 4'-chloro-[1,1'-biphenyl]-4-carbonitrile85 - 95%Representative Yields

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 4'-chloro-[1,1'-biphenyl]-4-carbonitrile from this compound.

Materials
  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Addition of Solvent and Base: Add toluene and water in a 10:1 ratio by volume. To this mixture, add potassium carbonate (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-chloro-[1,1'-biphenyl]-4-carbonitrile as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Combine Reactants and Catalyst add_solvents 2. Add Solvents and Base setup->add_solvents reflux 3. Heat to Reflux (8-12h) add_solvents->reflux cool 4. Cool to Room Temperature reflux->cool extract 5. Extraction with Ethyl Acetate cool->extract wash 6. Wash with Water and Brine extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography characterization 9. Characterization (NMR, MS) chromatography->characterization

Caption: Step-by-step workflow for the synthesis and purification of the intermediate.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The Suzuki-Miyaura coupling reaction provides an efficient and high-yielding route to key precursors for important drug classes such as the sartans. The protocols and data presented here offer a solid foundation for researchers and drug development professionals working on the synthesis of biphenyl-containing pharmaceutical compounds. The ability to selectively functionalize this starting material opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving "4-Bromo-4'-chloro-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-4'-chloro-1,1'-biphenyl as a key building block. The selective functionalization of the carbon-bromine bond in the presence of a carbon-chlorine bond is a critical transformation in the synthesis of complex biaryl and substituted biphenyl derivatives, which are prevalent motifs in pharmaceuticals and advanced materials.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2][3][4][5] These reactions typically proceed via a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate.[1][2]

  • Transmetalation (for Suzuki, Stille) or Coordination/Deprotonation (for Heck, Sonogashira, Buchwald-Hartwig): The organic or heteroatom-containing coupling partner is transferred to the palladium center.[1][2]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new bond and regenerating the palladium(0) catalyst.[1][2]

The chemoselectivity for the more reactive C-Br bond over the C-Cl bond is a key consideration in reactions involving this compound.

Key Palladium-Catalyzed Reactions and Protocols

This section details the application of several major palladium-catalyzed reactions with this compound, providing generalized protocols and quantitative data where available from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[6][7][8][9][10] This reaction is widely used in the synthesis of biaryl compounds.

Quantitative Data Summary (Based on Analogous Aryl Bromide Couplings)

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄Toluene/H₂O801285-95[7]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃1,4-Dioxane1001890-98[11]
3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF901688-96[7]

Experimental Protocol: Synthesis of 4'-Chloro-4-phenyl-1,1'-biphenyl

This protocol is adapted from procedures for the Suzuki coupling of related aryl bromides.[7][12]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-Chloro-4-phenyl-1,1'-biphenyl.

Suzuki Coupling Workflow

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid K2CO3 B Add Catalyst: Pd(PPh3)4 A->B C Add Degassed Solvent: Toluene/Ethanol/Water B->C D Heat to 85 °C under Inert Atmosphere (12-24 h) C->D E Cool & Dilute with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Product: 4'-Chloro-4-phenyl- 1,1'-biphenyl H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][13][14][15][16][17]

Quantitative Data Summary (Based on Analogous Aryl Bromide Couplings)

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001685-95[1]
n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMA1202490-98[13]
AcrylonitrilePd(OAc)₂ (3)-K₂CO₃NMP1101280-90[13]

Experimental Protocol: Synthesis of 4'-Chloro-4-styryl-1,1'-biphenyl

This protocol is based on established Heck reaction procedures.[1][13]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired stilbene derivative.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 PdII_Aryl [Ar-Pd(II)-Br]L2 Pd0->PdII_Aryl Oxidative Addition Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Coordination Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex [H-Pd(II)-Br]L2 Insertion_Product->Hydrido_Complex β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product Hydrido_Complex->Pd0 Reductive Elimination BaseHBr Base-HBr Hydrido_Complex->BaseHBr Start 4-Bromo-4'-chloro- 1,1'-biphenyl Start->PdII_Aryl Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd0

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][18][19][20]

Quantitative Data Summary (Based on Analogous Aryl Bromide Couplings)

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690-98[18][20]
1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene80885-95[18][20]
TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)- (Cu-free)Cs₂CO₃Acetonitrile1001288-96[18]

Experimental Protocol: Synthesis of 4'-Chloro-4-(phenylethynyl)-1,1'-biphenyl

This protocol is based on general Sonogashira coupling procedures.[18][19][20]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at 65 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash with aqueous ammonia solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography to obtain the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[2][5][21][22]

Quantitative Data Summary (Based on Analogous Aryl Bromide Couplings)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001890-98[2][5]
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102485-95[23]
IndolePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃Toluene1002088-96[23]

Experimental Protocol: Synthesis of 4-(4'-Chlorobiphenyl-4-yl)morpholine

This protocol is adapted from established Buchwald-Hartwig amination procedures.[2][5][23]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound.

  • Seal the tube, remove from the glovebox, and add toluene and morpholine under an inert atmosphere.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature.

  • Dilute with ether, filter through Celite, and concentrate.

  • Purify the residue by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A 1. Reagent Addition (Glovebox) B Add Pd2(dba)3, Ligand, Base, and Aryl Bromide to Schlenk Tube A->B D Add Toluene and Amine under Inert Atmosphere C 2. Solvent and Amine Addition C->D F Heat to 100 °C with Stirring D->F E 3. Reaction E->F H Cool, Dilute, Filter, and Concentrate F->H G 4. Workup and Purification G->H I Column Chromatography H->I J Final Product I->J

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[3][24][25][26][27]

Quantitative Data Summary (Based on Analogous Aryl Bromide Couplings)

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene1101685-95[3][24]
Tributyl(vinyl)stannanePd₂(dba)₃ (1.5)P(furyl)₃ (6)-THF701290-98[3]
2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (5)DMF902480-90[3]

Experimental Protocol: Synthesis of 4'-Chloro-4-phenyl-1,1'-biphenyl

This protocol is based on general procedures for the Stille coupling.[3][24][27]

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous and degassed toluene via syringe.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein represent powerful and versatile methods for the functionalization of this compound. The selective activation of the C-Br bond allows for the synthesis of a wide array of substituted biphenyl derivatives. The provided protocols, based on well-established procedures for analogous substrates, serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific coupling partners.

References

Application Notes: 4-Bromo-4'-chloro-1,1'-biphenyl as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol on the use of "4-Bromo-4'-chloro-1,1'-biphenyl" in organic electronics.

Introduction

This compound (BClB) is an asymmetrically substituted dihalogenated aromatic compound. Its rigid biphenyl core provides a robust, conjugated system that is foundational for materials with effective charge transport properties.[1] In the field of organic electronics, such molecules are critical as monomers or intermediates for the synthesis of π-conjugated polymers and oligomers. These resulting materials are prime candidates for active layers in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The differential reactivity of the bromine and chlorine substituents on the biphenyl scaffold allows for selective, stepwise functionalization through various cross-coupling reactions. This makes BClB a valuable component for creating complex, well-defined molecular architectures. The biphenyl unit itself is a common motif in materials designed for blue emission in OLEDs and as high-mobility channels in OFETs.[1][2]

Key Applications: Monomer for Conjugated Polymers

The primary application of this compound in organic electronics is as a monomer in palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki-Miyaura or Stille coupling.[3][4] By copolymerizing BClB with other monomers, typically diboronic acids/esters or organostannanes, researchers can synthesize high-molecular-weight polymers with tailored optoelectronic properties.

For instance, copolymerization with a fluorene-based diboronic ester can yield poly(fluorene-co-biphenyl) derivatives. In such a polymer, the biphenyl units can help to:

  • Tune the Emission Color: Interrupting the conjugation along the polymer backbone can shift the emission to higher energies (i.e., towards the blue region of the spectrum).

  • Enhance Charge Transport: The biphenyl structure provides a rigid and planar segment that can facilitate intermolecular charge hopping, which is crucial for efficient device operation.[1]

  • Improve Morphological Stability: The rigidity of the biphenyl unit can lead to polymers with high glass transition temperatures (Tg), contributing to the long-term stability and lifetime of electronic devices.

Data Presentation: Representative Properties of Biphenyl-Containing Polymers

While specific device data for polymers derived directly from this compound is not extensively published, the following table summarizes typical performance characteristics for analogous fluorene-biphenyl copolymers used in OLEDs. This data is provided for comparative and illustrative purposes.

PropertyRepresentative ValueDevice Context / Significance
Optical Properties
Absorption Peak (λmax)350 - 400 nmIndicates the energy required to excite the material.
Photoluminescence Peak (λem)420 - 480 nm (Blue/Green)Determines the color of light emitted in an OLED.
Optical Bandgap (Eg)2.7 - 3.0 eVInfluences the emission color and device operating voltage.
Electrochemical Properties
HOMO Level-5.6 to -5.9 eVHighest Occupied Molecular Orbital; affects hole injection efficiency.
LUMO Level-2.5 to -2.8 eVLowest Unoccupied Molecular Orbital; affects electron injection efficiency.
Device Performance (OLED)
Maximum Brightness> 1,000 cd/m²A measure of the luminance of the display.[3]
Current Efficiency1 - 5 cd/ARelates the light output to the input current.[3]
Turn-on Voltage3 - 6 VThe minimum voltage required for the device to emit light.

Experimental Protocols

Protocol 1: Synthesis of an Alternating Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a representative method for copolymerizing this compound with a comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, to produce a conjugated polymer for use in organic electronics.

Materials:

  • This compound (Monomer A)

  • 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)

  • Potassium Carbonate (K2CO3) (Base), 2M aqueous solution

  • Aliquat® 336 (Phase Transfer Catalyst)

  • Toluene (Anhydrous)

  • Methanol (for precipitation)

  • Deionized Water

Procedure:

  • Reactor Setup: A microwave reactor vessel or a three-neck flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet. The entire system is purged with inert gas for 30 minutes to remove oxygen.

  • Reagent Addition: To the vessel, add this compound (1.00 mmol), 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (1.025 mmol, a slight excess ensures chain ends are boronic esters), and the palladium catalyst (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add 10 mL of anhydrous toluene, followed by 5 mL of the 2M aqueous K2CO3 solution and 2-3 drops of Aliquat® 336.

  • Polymerization Reaction: The reaction mixture is vigorously stirred and heated to 90-100 °C under an inert atmosphere. If using a microwave reactor, irradiate at approximately 80-100 W.[3] The reaction is typically run for 24-48 hours.

  • End-Capping (Optional but Recommended): To terminate the polymerization and improve stability, an end-capping agent like bromobenzene can be added and the reaction is continued for another 4-6 hours.

  • Purification - Precipitation: After cooling to room temperature, the reaction mixture is poured slowly into 200 mL of vigorously stirring methanol. The precipitated fibrous polymer is collected by filtration.

  • Washing: The collected polymer is washed sequentially with water, methanol, and acetone to remove residual salts, catalyst, and oligomers.

  • Purification - Soxhlet Extraction: The crude polymer is further purified by Soxhlet extraction with acetone or methanol for 24 hours to remove low molecular weight fractions. The purified polymer is then extracted with chloroform or toluene.

  • Final Precipitation: The polymer solution (chloroform/toluene) is concentrated and re-precipitated into methanol. The final product is collected by filtration and dried under vacuum at 60 °C for 24 hours.

Visualizations: Workflows and Architectures

Suzuki_Polymerization_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Monomer_A This compound Reaction Suzuki Coupling Toluene/Water, 90°C Monomer_A->Reaction Monomer_B Fluorene Diboronic Ester Monomer_B->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 (aq) Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Chain Growth Purification Soxhlet Extraction Precipitation->Purification Crude Polymer Polymer Poly(fluorene-co-biphenyl) Purification->Polymer Purified Polymer

Caption: Workflow for Suzuki-Miyaura polymerization using BClB.

Caption: Representative architecture of an OLED device.

References

Application Notes and Protocols for the Heck Coupling of 4-Bromo-4'-chloro-1,1'-biphenyl with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the desired substituted alkene product.[2]

This document provides detailed application notes and experimental protocols for the Heck coupling of 4-Bromo-4'-chloro-1,1'-biphenyl with various alkenes. Due to the limited availability of specific experimental data for this exact substrate, the following protocols are based on well-established procedures for the Heck coupling of structurally similar aryl bromides, such as other substituted bromobiphenyls and bromobenzenes.[3][4][5][6] These notes serve as a comprehensive guide for researchers to develop robust and efficient synthetic routes to novel vinyl-substituted biphenyl derivatives.

Catalytic Cycle and Reaction Workflow

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride species.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: - this compound - Alkene - Base - Solvent catalyst_add Add Palladium Catalyst and Ligand start->catalyst_add Inert Atmosphere heating Heat Reaction Mixture (Conventional or Microwave) catalyst_add->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

A typical experimental workflow for the Heck reaction.

Application Notes: Key Reaction Parameters

Successful Heck coupling of this compound requires careful optimization of several parameters:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand stabilizes the palladium catalyst and influences its reactivity. For aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine (P(o-tolyl)₃), triphenylphosphine (PPh₃), or bidentate phosphines like 1,3-bis(diphenylphosphino)propane (dppp) are often effective. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.

  • Base: An inorganic or organic base is required to neutralize the hydrogen bromide formed during the reaction and regenerate the active catalyst. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are typically used to facilitate the reaction.

  • Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Alkene Substrate: The nature of the alkene can significantly impact the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.

Experimental Protocols

The following are detailed protocols for the Heck coupling of this compound with representative alkenes. These protocols are based on established methodologies for similar substrates and should be optimized for the specific reaction.

Protocol 1: Heck Coupling with Styrene

This protocol describes the synthesis of 4-chloro-4'-vinyl-1,1'-biphenyl.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add anhydrous DMF (5 mL), followed by styrene (1.2 mmol, 1.2 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling with an Acrylate (e.g., n-Butyl Acrylate)

This protocol outlines the synthesis of a substituted cinnamate derivative.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the Heck coupling of aryl bromides with various alkenes. These data are based on literature reports for structurally similar substrates and serve as a starting point for the optimization of the reaction with this compound.[3][4][5][6]

Table 1: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobiphenylPd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF10012>95
24-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O100492
3BromobenzenePd/C (0.1)-Na₂CO₃NMP150398

Table 2: Heck Coupling of Aryl Bromides with Acrylates

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobiphenylMethyl AcrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1201690
24-Bromoacetophenonen-Butyl AcrylatePd(OAc)₂ (1)NHC (2)K₂CO₃DMF/H₂O80495
3BromobenzeneMethyl AcrylatePd EnCat® 40 (0.1)-Na₂CO₃NMP150399

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different palladium sources, ligands, and bases.

    • Check the purity of the starting materials.

  • Formation of Byproducts:

    • Homocoupling of the aryl bromide (formation of biphenyl dimers) can occur at high temperatures. Lowering the temperature or catalyst loading may mitigate this.

    • Isomerization of the alkene product can be observed. The choice of base and solvent can influence this.

By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Heck coupling of this compound to synthesize a diverse range of valuable substituted alkenes for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is of paramount importance in the pharmaceutical and materials science sectors, where arylamines are crucial structural motifs. This document provides detailed application notes and experimental protocols for the selective mono-amination of 4-Bromo-4'-chloro-1,1'-biphenyl. The differential reactivity of the aryl-bromide versus the aryl-chloride bond allows for a selective reaction at the more reactive C-Br site, enabling the synthesis of valuable mono-aminated biphenyl derivatives, which are versatile building blocks for further functionalization.[4]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition occurs preferentially at the more reactive carbon-bromine bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

The choice of ligand is critical to the success of the reaction, as it influences the rates of the catalytic cycle's key steps and helps to prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired transformation.[4]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the selective mono-amination of this compound with various classes of amines. These conditions are based on established literature precedents for similar aryl bromides and serve as a starting point for optimization.

Table 1: Amination with a Primary Aliphatic Amine (n-Hexylamine)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10012-24~85-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11018-24~80-90

Table 2: Amination with a Primary Aromatic Amine (Aniline)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
1Pd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.5)Toluene10016-24~90-98
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane11020-30~88-96

Table 3: Amination with a Secondary Cyclic Amine (Morpholine)

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)Toluene908-16~92-99
2Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)1,4-Dioxane10012-24~85-95

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried prior to use, and solvents should be anhydrous and degassed.

Protocol 1: Selective Mono-amination with n-Hexylamine

Materials:

  • This compound

  • n-Hexylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol, 1.2 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) to the Schlenk tube via syringe.

  • Add n-hexylamine (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(n-hexylamino)-4'-chloro-1,1'-biphenyl.

Protocol 2: Selective Mono-amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.03 mmol, 3 mol%), and NaOtBu (1.5 mmol, 1.5 equiv) under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction vigorously for 16-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography to afford 4-anilino-4'-chloro-1,1'-biphenyl.

Protocol 3: Selective Mono-amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup procedure outlined in Protocol 1.

  • Purify the crude product by flash column chromatography to yield 4-(morpholino)-4'-chloro-1,1'-biphenyl.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar(Br)-Pd(II)(Cl)-L2 Ar(Br)-Pd(II)(Cl)-L2 Pd(0)L2->Ar(Br)-Pd(II)(Cl)-L2 Oxidative Addition (Ar-Br) Amine_Complex [(Ar)(Br)Pd(II)(Cl)(HNR'R'')]L Ar(Br)-Pd(II)(Cl)-L2->Amine_Complex + HNR'R'' Amido_Complex Ar(NR'R'')-Pd(II)(Cl)-L2 Amine_Complex->Amido_Complex - HBr (+ Base) Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination Catalyst Pd(0) Catalyst Product Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Assemble Reactants (under inert atmosphere) reaction Heat and Stir (e.g., 90-110 °C) start->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 4-Bromo-4'-chloro-1,1'-biphenyl as a Precursor for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biomedical devices. The properties of conjugated polymers can be finely tuned by modifying their molecular structure, including the choice of monomeric precursors.

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound that can serve as a valuable building block for the synthesis of novel conjugated polymers. Its bifunctional nature, with two different halogen atoms, allows for selective and controlled polymerization through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of conjugated polymers, specifically focusing on Yamamoto and Suzuki coupling reactions. While direct literature on the polymerization of this specific monomer is limited, the following protocols are based on well-established methods for similar halogenated biphenyl compounds.

Properties of this compound

A summary of the key physical and chemical properties of the precursor is presented in the table below.

PropertyValueReference
CAS Number 23055-77-8[1]
Molecular Formula C₁₂H₈BrCl[1]
Molecular Weight 267.55 g/mol [1]
Appearance White to slightly pale reddish-yellow crystal powder[1]
Purity >95%[1]
Storage Temperature Room Temperature[1]

Proposed Synthetic Routes for Conjugated Polymers

The presence of both bromine and chlorine atoms on the biphenyl core of this compound offers the potential for regioselective polymerization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to control the polymerization process. However, for the synthesis of a homopolymer, harsher conditions that activate both C-Br and C-Cl bonds are often employed. Below are two proposed methods for the synthesis of poly(p-phenylene) derivatives.

Yamamoto Coupling Polymerization

Yamamoto coupling is a powerful method for the synthesis of conjugated polymers from dihalogenated monomers. It typically involves the use of a nickel(0) complex as the catalyst.

Suzuki Coupling Polymerization

Suzuki coupling is another widely used cross-coupling reaction for the formation of C-C bonds. In the context of polymerization, it typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base. For the homopolymerization of this compound, it would first need to be converted to a bis(boronic acid) or bis(boronate ester) derivative. A more direct approach for homopolymerization is less common but conceptually possible under specific catalytic conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of a conjugated polymer from this compound. Note: These protocols are based on established procedures for similar monomers and may require optimization for this specific precursor.

Protocol 1: Synthesis of Poly(4'-chloro-p-phenylene) via Yamamoto Coupling

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • 1,5-Cyclooctadiene (COD)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Standard Schlenk line and glassware

  • Magnetic stirrer with hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): In a Schlenk flask, add Ni(COD)₂ (1.1 eq), 2,2'-bipyridyl (1.1 eq), and 1,5-cyclooctadiene (1.1 eq).

  • Add anhydrous DMF to dissolve the components. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.

  • Polymerization: In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Heat the monomer solution to 80°C under a continuous flow of inert gas.

  • Inject the prepared catalyst solution into the monomer solution. The reaction mixture will typically darken.

  • Stir the reaction mixture at 80°C for 48 hours under an inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer.

    • Filter the crude polymer and wash it sequentially with methanol, acetone, and then again with methanol.

    • To remove any remaining catalyst, the polymer can be further purified by Soxhlet extraction with methanol and acetone.

    • The purified polymer is then dried under vacuum at 40-50°C.

Protocol 2: Synthesis via Suzuki Coupling (Hypothetical Route for a Copolymer)

For a more controlled synthesis and the introduction of other monomer units, a Suzuki coupling approach is ideal. This protocol outlines the synthesis of an alternating copolymer with benzene.

Step 1: Synthesis of this compound-x,x'-diboronic acid pinacol ester

This step would first be necessary to prepare the monomer for Suzuki polymerization. Due to the complexity and lack of a direct established procedure for this specific difunctionalization, a more practical approach is the copolymerization with a commercially available diboronic acid ester.

Protocol 2a: Synthesis of an Alternating Copolymer with 1,4-Benzenediboronic Acid

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), aqueous solution (2 M)

  • Toluene

  • Ethanol

  • Methanol

  • Deionized water

  • Standard reflux apparatus with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 1,4-Benzenediboronic acid (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add the degassed aqueous solution of the base (e.g., 2M K₂CO₃, 3-4 eq).

  • Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it extensively with deionized water and methanol to remove residual salts and catalyst.

    • The polymer can be further purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol.

    • Dry the final polymer under vacuum.

Expected Polymer Properties

The following table summarizes the expected, hypothetical properties of the homopolymer synthesized from this compound. These are estimations based on the properties of similar poly(p-phenylene) derivatives. Actual values would need to be determined experimentally.

PropertyExpected Value
Molecular Weight (Mw) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
UV-Vis Absorption (λmax, in solution) 320 - 360 nm
Photoluminescence Emission (λem, in solution) 400 - 450 nm (Blue region)
Thermal Stability (TGA, 5% weight loss) > 400 °C
Solubility Soluble in common organic solvents like THF, Chloroform, Toluene

Visualizations

Synthesis Pathway via Yamamoto Coupling

G precursor This compound catalyst Ni(COD)₂ / bpy DMF, Toluene, 80°C precursor->catalyst polymer Poly(4'-chloro-p-phenylene) catalyst->polymer Yamamoto Coupling

Caption: Proposed synthesis of poly(4'-chloro-p-phenylene).

Experimental Workflow for Polymer Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Combine Monomer and Catalyst B Polymerization Reaction (e.g., 80°C, 48h) A->B C Precipitation in Methanol/HCl B->C Reaction Quench D Filtration and Washing C->D E Soxhlet Extraction D->E F Drying under Vacuum E->F G Spectroscopy (NMR, UV-Vis, PL) GPC, TGA F->G

Caption: General workflow for polymer synthesis and characterization.

Conclusion

This compound presents itself as a promising precursor for the development of novel conjugated polymers. The differential reactivity of its halogen substituents could potentially be exploited for the synthesis of complex polymer architectures. The protocols provided herein offer a starting point for researchers to explore the synthesis and properties of polymers derived from this monomer. Experimental validation and optimization will be crucial to fully elucidate the potential of these materials in various applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling yield with 4-Bromo-4'-chloro-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with this compound. Which halogen is expected to react?

A1: In a Suzuki-Miyaura coupling reaction, the reactivity of the aryl halide is a critical factor. The reaction proceeds via an oxidative addition step, and the rate of this step generally follows the trend of bond dissociation energies: I > Br > OTf >> Cl.[1] For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Therefore, under carefully controlled conditions, the Suzuki coupling will occur selectively at the C-Br position, leaving the C-Cl bond intact. This chemoselectivity allows for the synthesis of mono-arylated products.

Q2: My Suzuki coupling reaction is resulting in a low yield. What are the common initial checks I should perform?

A2: Low yields in Suzuki couplings can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure the purity of your this compound, the boronic acid or ester, and the base. Boronic acids, in particular, can degrade over time through protodeboronation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts, especially when generated in situ from Pd(II) precursors, can be sensitive to air and moisture. Phosphine ligands are also susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents, as dissolved oxygen can deactivate the Pd(0) catalyst.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas (e.g., Argon or Nitrogen).

Q3: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A3: The formation of byproducts is a common issue that can significantly lower the yield of the desired product.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial for minimizing this byproduct. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help, as the in situ reduction of Pd(II) can sometimes be inefficient and lead to side reactions.[3]

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can be influenced by the choice of base and the presence of hydride sources in the reaction mixture.[4] Using high-purity, dry solvents and screening different bases may help to reduce dehalogenation.

Q4: How do I select the optimal catalyst, ligand, base, and solvent for the selective mono-coupling of this compound?

A4: The ideal combination of reaction components is highly substrate-dependent. For the selective mono-arylation of a dihalobiphenyl, a good starting point is a common palladium catalyst and phosphine ligand system.

  • Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as a Buchwald G3 palladacycle with a suitable phosphine ligand is a common choice. For challenging couplings, bulky and electron-rich phosphine ligands can be more effective.[5]

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[3][6] The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions.

  • Solvent: A mixture of an aprotic polar solvent and water is commonly employed. Popular choices include dioxane/water, THF/water, or DMF/water.[6] The ratio of the organic solvent to water can influence the reaction rate and should be optimized.

Troubleshooting Guide

When encountering low yields or other issues with the Suzuki coupling of this compound, a systematic approach to troubleshooting is recommended.

Problem Potential Cause Recommended Action
Low or No Conversion Inactive catalyst- Use a fresh batch of catalyst and ligand. - Consider using a more robust pre-catalyst. - Ensure proper inert atmosphere techniques.
Insufficiently active reaction conditions- Increase the reaction temperature in increments (e.g., 10-20 °C). - Screen a panel of more active, bulky phosphine ligands. - Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Poor reagent quality- Verify the purity of all starting materials by NMR or other analytical techniques. - Use a fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.
Significant Side Product Formation Homocoupling of boronic acid- Improve the degassing procedure for all solvents and the reaction mixture. - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates Pd(0).
Dehalogenation of starting material- Ensure the use of high-purity, anhydrous solvents. - Screen different bases, as some may be more prone to promoting this side reaction. - Consider using a different ligand.
Formation of di-substituted product- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. - Lower the reaction temperature to favor mono-substitution. - Consider a less active catalyst system.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of mono-arylated products in Suzuki couplings of dihalobiphenyls. While the specific substrate is not this compound in all cases, these data provide a valuable starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Mono-arylation Yield of 4,4'-Dibromobiphenyl

Catalyst (mol%)LigandBaseSolventTemp (°C)Mono-arylated Product Yield (%)Di-arylated Product Yield (%)
Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O90ModerateSignificant
Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane/H₂O100HighLow
Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF/H₂O110GoodModerate

Note: Yields are qualitative descriptions based on typical outcomes for similar substrates and may vary.

Table 2: Effect of Base and Solvent on the Mono-arylation of 4,4'-Dibromobiphenyl

Catalyst SystemBase (equiv.)Solvent (v/v)Temp (°C)Mono-arylated Product Yield (%)
Pd(OAc)₂/SPhosK₂CO₃ (2.0)Toluene/H₂O (4:1)10075
Pd(OAc)₂/SPhosK₃PO₄ (2.0)Dioxane/H₂O (4:1)10085
Pd(OAc)₂/SPhosCs₂CO₃ (2.0)THF/H₂O (4:1)8090
Pd(OAc)₂/SPhosNa₂CO₃ (2.0)DMF/H₂O (5:1)11065

Note: Yields are representative and can be influenced by other reaction parameters.

Experimental Protocols

General Protocol for the Selective Mono-Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Water, degassed (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired mono-arylated product.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L_n OA->Trans Transmetalation (Ar'-B(OH)₂) Trans->Pd0 Reductive Elimination (Ar-Ar') ArAr 4-(Aryl)-4'-chloro- 1,1'-biphenyl (Ar-Ar') Trans->ArAr ArX 4-Bromo-4'-chloro- 1,1'-biphenyl (Ar-X) ArX->OA ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Purity of Halide & Boronic Acid - Catalyst & Ligand Activity - Base & Solvent Purity Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert Atmosphere - Temperature - Reaction Time CheckReagents->CheckConditions AnalyzeByproducts 3. Analyze Side Products - Homocoupling? - Dehalogenation? CheckConditions->AnalyzeByproducts Optimize 4. Systematic Optimization - Screen Catalysts/Ligands - Screen Bases - Screen Solvents/Temperature AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for optimizing Suzuki coupling yield.

References

Technical Support Center: Purification of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 4-Bromo-4'-chloro-1,1'-biphenyl by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving, even when heating the solvent to a boil. What should I do?

A: This indicates that this compound may be insoluble or sparingly soluble in your chosen solvent, even at high temperatures.[1]

  • Solution: You will need to select a more suitable solvent. Based on the structure of the compound (a substituted biphenyl), solvents like ethanol, or solvent mixtures such as hexane/ethyl acetate or hexane/acetone, are often effective.[2][3] A systematic solvent screening is recommended. The principle of "like dissolves like" can be a useful guide; solvents with similar functional groups to the compound are often good solubilizers.[2][3]

Q2: No crystals are forming after the hot solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A: This is one of the most common problems in recrystallization and can be due to two main reasons:

  • Too much solvent was used: This is the most frequent cause. If the solution is too dilute, the concentration of the dissolved compound will not exceed its solubility limit upon cooling, preventing crystallization.[4]

    • Solution: Gently heat the solution to boil off some of the solvent to increase the concentration.[5] Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated.[4]

    • Solution 1 - Induce Crystallization: Scratch the inside surface of the flask just below the solvent level with a glass stirring rod.[6][4][5] The tiny scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[4]

    • Solution 2 - Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[6][4]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly from a highly concentrated state.[6][5][7] The reported melting point for this compound is in the range of 156-160 °C, so this is less likely to be an issue with common low-boiling solvents but can occur with very impure samples.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate, which favors the formation of crystals over oil.

Q4: My final yield is very low. What are the possible reasons?

A: A low recovery can result from several factors during the procedure.[8]

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1][9][8]

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[7] Using a slight excess of hot solvent can also prevent this, with the excess being boiled off later.[5][7]

  • Incomplete cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out of solution.[1]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away some of your product.[1][9]

Q5: The recovered crystals are colored, but the pure compound should be white to light yellow. How do I remove colored impurities?

A: Colored impurities can often be removed by using activated charcoal.

  • Solution: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount (a spatula tip) of activated charcoal to the hot solution.[10] Swirl the mixture and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, proceed with the cooling and crystallization steps as usual.

Quantitative Data

While specific solubility data for this compound is not widely published, the following table provides its known physical properties and expected qualitative solubility in common lab solvents based on its chemical structure and the properties of similar compounds like 4-bromobiphenyl.[11]

PropertyValueReference
CAS Number 23055-77-8[12]
Appearance White to light orange/yellow powder or crystal[12]
Melting Point 156.0 - 160.0 °C
Purity (Typical) >98.0% (by GC)
SolventExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
Hexane LowModerateGood (Potentially with a co-solvent)
Toluene ModerateHighPotentially suitable
Ethanol LowHighVery Good (Often used for biphenyls)[13]
Methanol LowModerateGood
Acetone HighHighPoor (Too soluble)
Water InsolubleInsolublePoor
Ethyl Acetate ModerateHighPotentially suitable

Experimental Protocol: Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure for this compound. Ethanol is suggested as a starting solvent based on procedures for similar compounds.[13]

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[1][14] Ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent, just enough to cover the solid. Heat the mixture on a hot plate to the solvent's boiling point while stirring.[15]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[15] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated, which is essential for good crystal recovery.[9][14]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, sand), perform a hot gravity filtration. This step is critical for removing impurities that do not dissolve in the hot solvent.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[4][14] Slow cooling promotes the formation of larger, purer crystals.[8] Do not rush this step by placing the hot flask directly in an ice bath, as rapid cooling can trap impurities.[14]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[4][15]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[9][4]

  • Drying: Allow the crystals to dry completely by drawing air through the funnel for several minutes. The final product can then be transferred to a watch glass to air dry.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Collection start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes cool_rt Cool Slowly to Room Temperature impurities->cool_rt No hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice collect Collect Crystals via Vacuum Filtration cool_ice->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A logical workflow for the purification of this compound by recrystallization.

Troubleshooting_Workflow start Problem Encountered During Recrystallization q1 No Crystals Formed After Cooling? start->q1 q2 Oiled Out Instead of Crystals? start->q2 q3 Yield is Very Low? start->q3 a1 Too Much Solvent Used? q1->a1 a2 Re-heat to Dissolve Oil q2->a2 a3 Review Procedure: - Used min. hot solvent? - Cooled sufficiently? - Min. cold wash? q3->a3 a1_yes Boil Off Excess Solvent and Re-cool a1->a1_yes Yes a1_no Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal a1->a1_no No (Supersaturated) end_node Problem Resolved a1_yes->end_node a1_no->end_node a2_1 Add More Solvent and Cool Slowly a2->a2_1 a2_1->end_node a3->end_node

Caption: A troubleshooting guide for common issues in recrystallization experiments.

References

Technical Support Center: Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl. The following sections address common issues, particularly the formation of byproducts, and offer guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Q1: What are the most common byproducts I might encounter when synthesizing this compound via Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a powerful method for biphenyl synthesis, but several side reactions can lead to impurities. The most prevalent byproducts are typically homocoupling products and dehalogenated compounds.

  • Homocoupling Products: These arise from the coupling of two identical molecules of either the boronic acid derivative or the aryl halide. In the synthesis of this compound, this would result in the formation of 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.

  • Dehalogenated Byproducts: This side reaction involves the replacement of a halogen atom (bromine or chlorine) with a hydrogen atom. This can occur on either of the starting aryl halides, leading to the formation of chlorobenzene and bromobenzene, or on the final product, which would yield 4-chlorobiphenyl or 4-bromobiphenyl.

Q2: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A2: Minimizing homocoupling requires careful control of reaction conditions. Here are several strategies:

  • Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the extent of homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the cross-coupling reaction.

  • Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes suppress the homocoupling of the aryl halide.

Q3: What causes dehalogenation and how can I prevent it?

A3: Dehalogenation is often attributed to the presence of palladium-hydride species in the catalytic cycle. These can arise from reactions with certain bases or solvents. To mitigate dehalogenation:

  • Choice of Base: Strong bases, especially alkoxides, can be a source of hydrides. Using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.

  • Solvent Selection: Some solvents, particularly alcohols, can act as hydride donors. Aprotic solvents like toluene, dioxane, or THF are generally less prone to causing dehalogenation.

  • Catalyst System: Highly active catalyst systems can sometimes promote dehalogenation. Optimizing the palladium source and ligand can help minimize this side reaction.

Gomberg-Bachmann Reaction

Q1: I'm attempting a Gomberg-Bachmann synthesis of this compound and observing a low yield with a lot of tar-like material. What's going wrong?

A1: The Gomberg-Bachmann reaction proceeds via a free-radical mechanism, which can be prone to side reactions, leading to low yields (often less than 40%) and the formation of polymeric tars[1]. Tar formation is a common issue resulting from the polymerization of the reactive aryl radical intermediates.

Q2: How can I improve the yield and reduce tar formation in my Gomberg-Bachmann reaction?

A2: Several modifications to the classical procedure can help improve outcomes:

  • Use of Diazonium Tetrafluoroborates: Isolating the diazonium salt as its tetrafluoroborate salt can lead to a cleaner reaction.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst can improve the reaction between the aqueous diazonium salt and the aromatic substrate in an organic solvent.

  • Slow Addition: Adding the diazonium salt solution slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.

  • Temperature Control: Maintaining a low and controlled temperature during the diazotization and coupling steps is crucial to prevent decomposition of the diazonium salt and reduce side reactions.

Q3: Besides tars, what other byproducts should I look out for in a Gomberg-Bachmann reaction?

A3: Other potential byproducts include:

  • Phenols: Reaction of the diazonium salt with water can lead to the formation of phenols (e.g., 4-bromophenol).

  • Azo Compounds: Self-coupling of the diazonium salt can form colored azo compounds.

  • Isomeric Biphenyls: The free-radical nature of the reaction can sometimes lead to a loss of regioselectivity, resulting in the formation of isomeric biphenyls, although this is less of a concern with symmetrical starting materials.

Ullmann Reaction

Q1: I am considering an Ullmann reaction for the synthesis of this compound. What are the major challenges?

A1: The classical Ullmann reaction, which uses copper metal, typically requires harsh reaction conditions, such as high temperatures (often >200 °C), which can lead to the degradation of starting materials and products[2]. For an unsymmetrical biphenyl synthesis like this compound, a significant challenge is controlling the selectivity to avoid the formation of symmetrical homocoupling byproducts (4,4'-dibromobiphenyl and 4,4'-dichlorobiphenyl).

Q2: How can I improve the selectivity and reaction conditions for an unsymmetrical Ullmann coupling?

A2: Modern variations of the Ullmann reaction offer milder conditions and better control:

  • Use of an Excess of One Reactant: To favor the formation of the unsymmetrical product, one of the aryl halides can be used in a significant excess.

  • Catalytic Systems: The use of palladium or nickel catalysts in place of stoichiometric copper can allow for milder reaction conditions and improved yields.

  • Ligand-Assisted Copper Catalysis: The addition of ligands, such as phenanthrolines or diamines, can accelerate the copper-catalyzed Ullmann reaction, allowing for lower reaction temperatures.

Quantitative Data on Byproduct Formation

Table 1: Representative Byproduct Formation in Suzuki-Miyaura Synthesis of a Substituted Biphenyl *

Product/ByproductTypical Yield/PercentageNotes
Desired Cross-Coupled Product70-95%Yield is highly dependent on optimized conditions (catalyst, ligand, base, solvent, temperature).
Homocoupling of Boronic Acid1-10%Can be higher in the presence of oxygen or with highly reactive boronic acids.
Homocoupling of Aryl Halide<5%Generally a minor byproduct.
Dehalogenated Aryl Halide1-5%More prevalent with electron-rich aryl halides and certain bases/solvents.

*Data is generalized from various literature reports on Suzuki-Miyaura reactions of substituted aryl halides and may not be specific to this compound.

Table 2: Representative Product and Byproduct Distribution in a Gomberg-Bachmann Reaction *

Product/ByproductTypical Yield/PercentageNotes
Desired Biphenyl Product15-40%Yields are often low in the classical procedure[1].
Polymeric Tars30-60%A major component of the crude product, making purification difficult.
Phenolic Byproducts5-15%Dependent on the amount of water present and reaction conditions.
Azo Compounds<5%Typically minor, but can contribute to product discoloration.

*Data is generalized from literature descriptions of the Gomberg-Bachmann reaction and highlights the typical challenges of this method.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should perform their own risk assessment and optimize conditions for their specific setup.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-chlorophenylboronic acid with 1,4-dibromobenzene.

Materials:

  • 1,4-Dibromobenzene

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Gomberg-Bachmann Reaction

This protocol describes the reaction of a diazonium salt derived from 4-bromoaniline with chlorobenzene.

Materials:

  • 4-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Chlorobenzene

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate, larger flask, add chlorobenzene and a solution of sodium hydroxide. Cool this mixture to below 10 °C in an ice-salt bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the chlorobenzene/NaOH mixture. A thick emulsion will form.

  • Continue stirring at low temperature for 1-2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with dilute acid, then water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely contain significant amounts of tar. Purify by column chromatography or recrystallization to obtain this compound.

Visualizations

Byproduct_Formation_Suzuki ArylHalide 4-Bromo- or 4-Chloro-Aryl Halide HomocouplingAryl Homocoupling Byproduct (4,4'-Dihalobiphenyl) ArylHalide->HomocouplingAryl Side Reaction Dehalogenation Dehalogenated Byproduct (Monohalobenzene) ArylHalide->Dehalogenation Side Reaction CatalyticCycle Suzuki Catalytic Cycle ArylHalide->CatalyticCycle BoronicAcid 4-Chloro- or 4-Bromo-Phenylboronic Acid HomocouplingBoronic Homocoupling Byproduct (4,4'-Dihalobiphenyl) BoronicAcid->HomocouplingBoronic Side Reaction BoronicAcid->CatalyticCycle Pd0 Pd(0) Catalyst Pd0->CatalyticCycle Base Base (e.g., K2CO3) Base->CatalyticCycle DesiredProduct This compound CatalyticCycle->DesiredProduct Cross-Coupling

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction leading to the desired product and common byproducts.

Byproduct_Formation_Gomberg Aniline 4-Bromoaniline Diazotization Diazotization (NaNO2, HCl) Aniline->Diazotization DiazoniumSalt Arenediazonium Salt Diazotization->DiazoniumSalt Phenol 4-Bromophenol DiazoniumSalt->Phenol Reaction with H2O AzoCompound Azo Byproduct DiazoniumSalt->AzoCompound Self-Coupling RadicalFormation Aryl Radical Formation DiazoniumSalt->RadicalFormation Arene Chlorobenzene DesiredProduct This compound Arene->DesiredProduct Tar Polymeric Tars RadicalFormation->DesiredProduct Reaction with Arene RadicalFormation->Tar Polymerization

Caption: Reaction pathway of the Gomberg-Bachmann synthesis illustrating the formation of the target biphenyl and major side products.

References

Preventing dehalogenation of "4-Bromo-4'-chloro-1,1'-biphenyl" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-chloro-1,1'-biphenyl. The focus is on preventing dehalogenation and achieving chemoselective reactions at the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a common side reaction in cross-coupling chemistry where a halogen atom (in this case, bromine or chlorine) is replaced by a hydrogen atom. This leads to the formation of undesired byproducts, such as 4-chloro-1,1'-biphenyl (from debromination) or 4-bromo-1,1'-biphenyl (from dechlorination), which reduces the yield of the desired product and complicates purification.

Q2: Which halogen is more susceptible to dehalogenation on this compound?

A2: The carbon-bromine (C-Br) bond is generally weaker and more reactive than the carbon-chlorine (C-Cl) bond. Therefore, the bromine atom is more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation side reaction. The general order of reactivity for aryl halides in many palladium-catalyzed reactions is C-I > C-Br > C-Cl.

Q3: What are the primary causes of dehalogenation?

A3: Dehalogenation is often promoted by:

  • High reaction temperatures: Increased temperatures can accelerate the rate of dehalogenation.[1]

  • Strong bases: Strong bases, particularly alkoxides and hydroxides, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.

  • Protic solvents: Solvents with acidic protons (e.g., alcohols, water) can serve as a source of hydrogen for the dehalogenation process.

  • Catalyst and ligand choice: The nature of the palladium catalyst and the phosphine ligand can significantly influence the competition between the desired cross-coupling and the dehalogenation side reaction.

Q4: How can I selectively react at the C-Br bond while leaving the C-Cl bond intact?

A4: Achieving chemoselectivity for the C-Br bond is feasible due to its higher reactivity.[2] Key strategies include:

  • Milder reaction conditions: Using lower temperatures and weaker bases can favor the reaction at the more reactive C-Br bond.

  • Catalyst selection: Employing a palladium catalyst with appropriate ligands that favor oxidative addition to the C-Br bond over the C-Cl bond is crucial. Bulky, electron-rich phosphine ligands are often effective.

  • Careful control of reaction time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further reaction at the C-Cl bond or dehalogenation.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your reactions with this compound.

Issue: Significant formation of dehalogenated byproducts (e.g., 4-chlorobiphenyl).

Troubleshooting Workflow:

G start High Dehalogenation Observed step1 Analyze Reaction Conditions start->step1 step2 Modify Base step1->step2 Is a strong base (e.g., NaOH, KOtBu) used? step3 Change Solvent step1->step3 Is a protic solvent (e.g., alcohol) used? step2->step3 Yes. Switch to a weaker base (e.g., K2CO3, K3PO4). step4 Optimize Catalyst/Ligand step2->step4 No step3->step4 Yes. Switch to an aprotic solvent (e.g., dioxane, toluene). step3->step4 No step5 Lower Reaction Temperature step4->step5 Is the reaction sluggish with the new conditions? end Dehalogenation Minimized step4->end No step5->end Lower temperature in increments (e.g., 10-20 °C).

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Presentation: Influence of Reaction Parameters on Dehalogenation

The following tables summarize the expected qualitative effects of different reaction parameters on the yield of the desired product and the formation of dehalogenation byproducts in a typical Suzuki-Miyaura coupling reaction.

Table 1: Effect of Base Selection

Base TypeExpected Product YieldExpected DehalogenationRationale
Strong (e.g., NaOH, NaOEt)LowerHighPromotes formation of Pd-H species.
Moderate (e.g., K₃PO₄, Cs₂CO₃)HighModerateGood balance of reactivity and minimizing side reactions.
Weak (e.g., K₂CO₃, Na₂CO₃)Moderate to HighLowLess likely to induce dehalogenation, but may require higher temperatures.[1]

Table 2: Effect of Solvent Choice

Solvent TypeExpected Product YieldExpected DehalogenationRationale
Protic (e.g., Methanol, Ethanol)LowerHighCan act as a hydrogen source for dehalogenation.
Aprotic Polar (e.g., DMF, Dioxane)HighLow to ModerateGenerally good solvents for Suzuki couplings.
Aprotic Nonpolar (e.g., Toluene)HighLowOften a good choice to minimize dehalogenation.

Table 3: Effect of Temperature

TemperatureExpected Product YieldExpected DehalogenationRationale
High (>120 °C)LowerHighCan lead to catalyst decomposition and increased dehalogenation.[1]
Moderate (80-110 °C)HighLow to ModerateOptimal range for many Suzuki couplings of aryl bromides.[1]
Low (<80 °C)Lower/Slower ReactionLowMay not be sufficient for complete conversion but minimizes side reactions.[1]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a starting point for the chemoselective Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water (if using a mixed solvent system)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent.

  • Addition of Catalyst: Add the catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Degassing: If not already done, degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product and any byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Reactants and Base prep2 Prepare Catalyst Solution react1 Add Catalyst and Solvent prep2->react1 react2 Degas Mixture react1->react2 react3 Heat and Stir react2->react3 react4 Monitor Progress (TLC/LC-MS) react3->react4 workup1 Cool and Quench react4->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for selective Suzuki-Miyaura coupling.

References

Technical Support Center: Monitoring 4-Bromo-4'-chloro-1,1'-biphenyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-Bromo-4'-chloro-1,1'-biphenyl, particularly Suzuki-Miyaura cross-coupling reactions, using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound that I am likely to be monitoring?

A1: The most common reaction is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a versatile method for forming carbon-carbon bonds, allowing for the synthesis of more complex biaryl compounds which are significant in pharmaceuticals and material science.[2]

Q2: Why are TLC and GC-MS the recommended techniques for monitoring these reactions?

A2: TLC is a rapid, cost-effective, and simple method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture, providing both quantitative data and structural information through mass spectrometry.

Q3: What are the major byproducts I should look out for in a Suzuki-Miyaura reaction with this compound?

A3: Common byproducts in Suzuki-Miyaura reactions include homocoupling products of the starting aryl halide and/or the boronic acid. Protodeboronation, where the boronic acid is replaced by a hydrogen atom, can also occur, leading to the formation of biphenyl from the boronic acid reagent.[3]

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Issue 1: Poor Separation of Spots (Overlapping or Smeared Spots)

If you are observing overlapping or smeared spots on your TLC plate, it can be difficult to determine the progress of your reaction.

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent system may be too high or too low. Prepare several TLC plates and test different solvent systems with varying polarities. For nonpolar compounds like biphenyls, start with a low polarity system such as 5% ethyl acetate in hexane and gradually increase the polarity.[4]
Sample Overloading Applying too much of the reaction mixture to the TLC plate can lead to streaking and poor separation. Dilute your sample before spotting it onto the plate.
Co-elution of Compounds The starting material and product may have very similar polarities. Try a different solvent system to improve separation. Consider using a co-spot, where you spot the starting material, the reaction mixture, and a mix of both in separate lanes on the same plate to help differentiate the spots.
Issue 2: No Spots Visible on the TLC Plate

If you do not see any spots on your TLC plate after development and visualization.

Possible Cause Recommended Solution
Sample is Too Dilute The concentration of your compounds may be too low to be detected. Try concentrating your sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to evaporate between applications.
Compound is not UV-active If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a different visualization technique, such as staining with potassium permanganate or iodine.
Reaction has not started It is possible that the reaction has not yet initiated. Ensure all reagents and catalysts were added correctly and that the reaction conditions (temperature, stirring) are appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

Issue 1: Co-elution of Peaks in the Chromatogram

If you are observing peaks that are not well-resolved in your GC chromatogram.

Possible Cause Recommended Solution
Inadequate GC Method The temperature program of your GC method may not be optimized for your compounds. Try adjusting the initial temperature, ramp rate, and final temperature to improve separation. A slower temperature ramp can often improve the resolution of closely eluting peaks.
Incorrect Column Choice The GC column you are using may not be suitable for separating halogenated biphenyls. A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is generally recommended.[5]
Sample Overloading Injecting too much sample can lead to broad, poorly resolved peaks. Dilute your sample and re-inject.
Issue 2: Incorrect Identification of Peaks

If you are unsure about the identity of the peaks in your chromatogram.

Possible Cause Recommended Solution
Lack of Reference Spectra It is difficult to identify compounds without reference mass spectra. If possible, run a standard of your starting material and expected product under the same GC-MS conditions to confirm their retention times and fragmentation patterns.
Isotopic Patterns For compounds containing bromine and chlorine, look for the characteristic isotopic patterns in the mass spectrum. Bromine has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity. Chlorine has two major isotopes (35Cl and 37Cl) in an approximate 3:1 ratio, resulting in M and M+2 peaks with a 3:1 intensity ratio. For a molecule containing both, the pattern will be a combination of these.[6]
Byproduct Formation Unexpected peaks may correspond to byproducts. Consider the possibility of homocoupling or protodeboronation products and compare their expected mass spectra to your data.

Experimental Protocols

TLC Monitoring of a Suzuki-Miyaura Reaction
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting:

    • In the first lane, spot a dilute solution of your starting material (this compound).

    • In the second lane, carefully spot a small amount of your reaction mixture using a capillary tube.

    • In the third lane, co-spot the starting material and the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.

  • Analysis: The starting material should be visible in the first lane. In the reaction mixture lane, you should see the spot corresponding to the starting material diminish over time, while a new spot for the product appears. The product is typically less polar than the starting material and will have a higher Rf value.

GC-MS Analysis of a Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and then dilute it to an appropriate concentration for GC-MS analysis.

  • Instrumentation:

    • GC Column: Use a capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks corresponding to your starting material and product by comparing their retention times and mass spectra to known standards if available.

    • Look for the characteristic isotopic patterns of bromine and chlorine in the mass spectra to aid in identification.[6]

    • Quantify the relative amounts of starting material and product to determine the reaction conversion.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep1 Draw Origin Line prep2 Spot Samples: - Starting Material - Reaction Mixture - Co-spot prep1->prep2 dev1 Place in Chamber with Solvent prep2->dev1 dev2 Allow Solvent to Ascend dev1->dev2 vis1 Remove and Dry Plate dev2->vis1 vis2 Visualize under UV Light vis1->vis2 vis3 Analyze Spot Migration (Rf values) vis2->vis3 GCMS_Troubleshooting cluster_coelution Issue: Co-elution of Peaks cluster_misidentification Issue: Peak Misidentification start Poor GC-MS Result coelution_cause1 Inadequate GC Method start->coelution_cause1 Check misid_cause1 No Reference Spectra start->misid_cause1 Check coelution_cause2 Incorrect Column sol_gc_method Optimize Temperature Program coelution_cause1->sol_gc_method Solution coelution_cause3 Sample Overloading sol_column Use Appropriate Column (e.g., DB-5ms) coelution_cause2->sol_column Solution sol_dilute Dilute Sample coelution_cause3->sol_dilute Solution misid_cause2 Ignoring Isotopic Patterns sol_run_std Run Standards misid_cause1->sol_run_std Solution misid_cause3 Unexpected Byproducts sol_check_iso Analyze Isotopic Patterns misid_cause2->sol_check_iso Solution sol_consider_byprod Consider Potential Byproducts misid_cause3->sol_consider_byprod Solution

References

Improving the solubility of "4-Bromo-4'-chloro-1,1'-biphenyl" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-4'-chloro-1,1'-biphenyl for chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: this compound is a relatively non-polar, crystalline solid.[1] Its poor solubility in many common solvents is due to its rigid biphenyl structure and the presence of halogen atoms, which contribute to strong crystal lattice energy. Dissolution requires overcoming these intermolecular forces, which is challenging for many solvents.

Q2: What are the recommended initial solvents for dissolving this compound?

A2: Based on the principle of "like dissolves like," non-polar and polar aprotic solvents are the best starting points.[2] Structurally similar compounds like 4-bromobiphenyl and 4-chlorobiphenyl show good solubility in solvents such as dioxane, acetone, and other organic solvents.[1][3] It is recommended to start with solvents in which other polychlorinated biphenyls (PCBs) are known to be soluble.[4][5]

Q3: I've chosen a suitable solvent, but the dissolution is very slow. How can I speed up the process?

A3: Several physical methods can enhance the rate of dissolution:

  • Particle Size Reduction: Grinding the crystalline powder into a finer powder increases the surface area available for solvation.[6]

  • Agitation: Continuous stirring or sonication helps to break up agglomerates and brings fresh solvent into contact with the solid surface.

  • Heating: Gently warming the mixture can significantly improve both the rate of dissolution and the overall solubility. However, be cautious of potential degradation of your compound or solvent evaporation. Always use a condenser if heating for extended periods.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, using a co-solvent system is a highly effective technique.[7] Small additions of a good solvent to a bulk solvent in which the compound is poorly soluble can dramatically increase its solubility. For instance, if your reaction is primarily in a non-polar solvent like toluene, adding a small amount of a more polar aprotic solvent like THF or DMF could be beneficial.

Q5: Are there any alternatives to traditional solvents?

A5: For specific applications, ionic liquids or deep eutectic solvents could be explored as they have unique solvating properties. However, their compatibility with your reaction chemistry must be verified.

Solubility Data

Solvent ClassExamplesExpected SolubilityRationale
Non-polar Aprotic Toluene, Hexane, Diethyl etherSoluble to Highly SolubleThe non-polar nature of these solvents effectively solvates the non-polar biphenyl core.
Polar Aprotic Dioxane, THF, Acetone, DMF, DMSOSolubleThese solvents can interact favorably with the polarizable halogen atoms and the aromatic system.[1]
Polar Protic Methanol, EthanolSparingly SolubleThe hydrogen-bonding network of these solvents does not interact as effectively with the non-polar solute.
Aqueous WaterInsolubleThe high polarity and strong hydrogen-bonding of water cannot overcome the crystal lattice energy of the non-polar compound.[8]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a specific solvent at a given temperature.[9]

Materials:

  • This compound

  • Selected solvent

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bar or shaker

  • Constant temperature bath

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath and stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method.

  • Calculate the solubility based on the concentration and the dilution factor.

Protocol 2: Improving Solubility with a Co-Solvent

Objective: To dissolve this compound in a primary solvent where it has poor solubility by adding a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Glassware for the reaction

Procedure:

  • To a flask, add the this compound and the majority of the primary solvent.

  • Stir the mixture at room temperature. Observe for undissolved solid.

  • Slowly add the co-solvent (THF) dropwise or in small portions while continuing to stir.

  • Continue adding the co-solvent until all the solid has dissolved.

  • Note the final ratio of the primary solvent to the co-solvent for future experiments. Ensure this new solvent system is compatible with your reaction conditions.

Visual Guides

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (Non-polar or polar aprotic) start->check_solvent select_solvent Select a more appropriate solvent (e.g., Toluene, THF, Dioxane) check_solvent->select_solvent No physical_methods Apply Physical Methods: - Increase agitation (stir/sonicate) - Gently heat the mixture - Reduce particle size (grind) check_solvent->physical_methods Yes select_solvent->start is_dissolved Is the compound fully dissolved? physical_methods->is_dissolved co_solvent Consider using a co-solvent system is_dissolved->co_solvent No end_success Proceed with the reaction is_dissolved->end_success Yes co_solvent->start end_fail Re-evaluate reaction conditions or consult further literature co_solvent->end_fail

Caption: Troubleshooting workflow for solubility issues.

CoSolvencyConcept Concept of Co-Solvency cluster_poor_solvent Poor Solvent System cluster_cosolvent Co-Solvent System Solute Solute SolventA1 Solvent A Solute->SolventA1 Weak Interaction SolventA2 Solvent A Solute->SolventA2 Solute_c Solute CoSolvent Co-Solvent Solute_c->CoSolvent Strong Interaction SolventA_c1 Solvent A SolventA_c2 Solvent A CoSolvent->SolventA_c1 CoSolvent->SolventA_c2

Caption: Diagram illustrating the co-solvency concept.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-4'-chloro-1,1'-biphenyl. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing cross-coupling reactions with this compound?

A1: The main challenge lies in achieving chemoselectivity. The molecule possesses two different halogen atoms, bromine and chlorine. Due to the generally higher reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, selective functionalization at the C-Br position is the primary goal. Achieving high selectivity for the mono-coupled product without the formation of the di-coupled byproduct or side reactions is critical.

Q2: Which cross-coupling reaction is most suitable for selective functionalization of this compound?

A2: The Suzuki-Miyaura coupling is a widely used and effective method for the selective arylation of the C-Br bond in this compound.[1] With careful optimization of the catalyst, ligands, base, and solvent, high yields of the mono-arylated product can be achieved. Stille and Heck reactions are also viable but may require more specific conditions to control selectivity.

Q3: How can I favor mono-substitution at the bromine position?

A3: To favor mono-substitution, it is crucial to leverage the reactivity difference between the C-Br and C-Cl bonds. This is typically achieved by using milder reaction conditions, a suitable palladium catalyst and ligand system that preferentially activates the C-Br bond, and controlling the stoichiometry of the coupling partner.

Q4: What are the common side products, and how can they be minimized?

A4: Common side products include:

  • Di-substituted product: Formation of the product where both the bromine and chlorine atoms have reacted. This can be minimized by using a slight excess of the boronic acid (e.g., 1.1 equivalents), carefully selecting the catalyst and ligands, and optimizing the reaction time and temperature.

  • Homo-coupling of the boronic acid: This can be a significant side reaction, leading to low yields of the desired product.[2] Using a well-activated base and ensuring an inert atmosphere can help reduce this.

  • Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom. This can be more prevalent at higher temperatures.[3]

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid. This is a common issue with electron-deficient boronic acids and can be mitigated by using milder bases or more stable boronic acid derivatives.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Mono-Coupled Product in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • TLC or GC-MS analysis shows a complex mixture of products or no product formation.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more stable.
Ligand Degradation Phosphine ligands can be sensitive to air. Use fresh ligands and handle them under an inert atmosphere.
Inappropriate Base The choice of base is critical. For Suzuki couplings of similar substrates, K₃PO₄ has been shown to be effective.[1] Ensure the base is finely powdered and anhydrous.
Solvent Issues Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst.[4] A mixture of an organic solvent and water (e.g., 1,4-Dioxane/water) is often used.[1]
Low Reaction Temperature While high temperatures can lead to side reactions, a temperature that is too low may result in no reaction. A typical temperature range for Suzuki coupling of aryl bromides is 70-80°C.[1]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting workflow for low yield.
Issue 2: Poor Selectivity - Formation of Di-substituted Product

Symptoms:

  • Significant amount of the product where both bromine and chlorine have been substituted is observed.

Possible Causes and Solutions:

CauseRecommended Action
Excess Coupling Partner Use a smaller excess of the boronic acid (e.g., 1.05 - 1.1 equivalents).
Catalyst/Ligand System Some catalyst systems are too reactive and can activate the C-Cl bond. Screen different palladium catalysts and phosphine ligands. Pd(PPh₃)₄ is a common choice that often provides good selectivity for the C-Br bond.[1]
High Reaction Temperature Higher temperatures can promote the reaction at the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer duration.
Prolonged Reaction Time Once the mono-substituted product is formed, it can undergo a second coupling reaction if left for too long. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

Logical Flow for Improving Selectivity

Logic for enhancing mono-substitution.

Quantitative Data Summary

The following table summarizes the yields of mono-substituted products from the Suzuki-Miyaura coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] These results can serve as a benchmark for optimizing reactions with this compound.

Arylboronic AcidBaseSolventYield (%)
4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane60
4-methylphenylboronic acidCs₂CO₃Toluene80
3,4-dimethoxyphenylboronic acidK₃PO₄1,4-Dioxane75
4-fluorophenylboronic acidK₃PO₄1,4-Dioxane55

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for a structurally similar substrate.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane

  • Distilled water

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent) and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane to dissolve the solids.

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.1 equivalents), K₃PO₄ (2 equivalents), and distilled water.

  • Heat the reaction mixture to 70-80°C and stir for 18-22 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Combine Reactants: - this compound - Pd(PPh3)4 Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add 1,4-Dioxane Inert->Solvent Stir_RT Stir at RT for 30 min Solvent->Stir_RT Add_Reagents Add Arylboronic Acid, K3PO4, and Water Stir_RT->Add_Reagents Heat Heat to 70-80°C (18-22h) Add_Reagents->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

General workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl. The following information is intended to assist in overcoming common challenges encountered during the scale-up and execution of this synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and tolerance of various functional groups.[1] It typically involves the reaction of an arylboronic acid with an aryl halide. The Ullmann reaction, which couples two aryl halides using a copper catalyst, is another viable, albeit often more forcing, option.

Q2: Which combination of starting materials is optimal for the Suzuki-Miyaura synthesis of this compound?

A2: There are two primary Suzuki-Miyaura routes:

  • 4-Bromophenylboronic acid with a 4-chloroaryl halide (e.g., 1-chloro-4-iodobenzene or 1-chloro-4-bromobenzene).

  • 4-Chlorophenylboronic acid with a 4-bromoaryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene).

The choice often depends on the commercial availability and cost of the starting materials. Generally, the reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl.[1] Therefore, using an aryl iodide as one of the coupling partners can lead to milder reaction conditions and higher yields.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Common byproducts include homocoupling products, such as 4,4'-dibromo-1,1'-biphenyl and 4,4'-dichloro-1,1'-biphenyl, and dehalogenated products like 4-bromobiphenyl or 4-chlorobiphenyl. The formation of these impurities is often influenced by the reaction conditions, particularly the choice of catalyst, base, and the presence of oxygen.[2] Under certain high-temperature conditions, such as in combustion processes, the formation of mixed halogenated dibenzofurans has been observed from 4-bromo-4'-chlorobiphenyl.[3]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst or a more active ligand.
Inefficient baseThe choice of base is crucial for activating the boronic acid.[4] Screen different bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃. Ensure the base is anhydrous if required by the reaction conditions.
Low reaction temperatureIncrease the reaction temperature in increments. For less reactive aryl chlorides, higher temperatures may be necessary.
Poor solvent choiceThe solvent affects the solubility of reagents and the stability of the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[5]
High Levels of Homocoupling Byproducts Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inappropriate catalyst or ligandSome palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different catalyst/ligand combinations.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress using techniques like TLC or GC-MS and allow the reaction to proceed until the starting materials are consumed.
Steric hindranceIf using sterically hindered starting materials, a more active catalyst system or higher reaction temperatures may be required.
Difficulty in Product Purification Similar polarity of product and byproductsOptimize the reaction to minimize byproduct formation. For purification, consider column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent mixture.

Data Presentation

The selection of the base and solvent system can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes the yield of a Suzuki-Miyaura reaction for a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various bases and solvents. This data can serve as a starting point for optimizing the synthesis of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O70-8040
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Acetonitrile/H₂O70-8036
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8060
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O70-8070
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O70-8080
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8015
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O70-8020

Data adapted from a study on a similar substrate and may require optimization for the synthesis of this compound.[5]

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a starting point and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Bromophenylboronic acid (1.2 equivalents)

  • 1-Chloro-4-iodobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid, 1-chloro-4-iodobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically after 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound via Suzuki-Miyaura coupling.

G start Low Yield of this compound check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure sm_impure->check_conditions optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) check_conditions->optimize_solvent optimize_temp Increase Reaction Temperature check_conditions->optimize_temp check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst end Improved Yield optimize_base->end optimize_solvent->end optimize_temp->end new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst Suspect check_atmosphere Verify Inert Atmosphere check_catalyst->check_atmosphere Active screen_ligands Screen Different Ligands new_catalyst->screen_ligands screen_ligands->end degas Thoroughly Degas Solvents and Reagents check_atmosphere->degas Oxygen Present check_atmosphere->end Inert degas->end

Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-4'-chloro-1,1'-biphenyl and 4,4'-dibromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic functionalization of biaryl scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of two key dihalogenated biphenyl building blocks, 4-Bromo-4'-chloro-1,1'-biphenyl and 4,4'-dibromobiphenyl , in the context of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The discussion is supported by available experimental data and established principles of chemical reactivity.

Executive Summary

The primary differentiator between this compound and 4,4'-dibromobiphenyl in cross-coupling reactions is the inherent chemoselectivity offered by the former. The well-established reactivity trend of aryl halides in the oxidative addition step of palladium-catalyzed reactions (C-I > C-Br > C-Cl > C-F) dictates that the carbon-bromine (C-Br) bond in this compound will react preferentially over the more robust carbon-chlorine (C-Cl) bond.[1] This allows for selective mono-functionalization at the 4-position, leaving the 4'-chloro position available for subsequent transformations.

Conversely, 4,4'-dibromobiphenyl presents two chemically equivalent reactive sites. While mono-functionalization can be achieved through careful control of stoichiometry and reaction conditions, achieving high selectivity can be challenging, often leading to mixtures of mono- and di-substituted products.

Performance Comparison in Cross-Coupling Reactions

The following sections provide a detailed comparison of the two substrates in three major cross-coupling reactions. Quantitative data for 4,4'-dibromobiphenyl is presented based on literature findings. For this compound, the performance is predicted based on established reactivity principles due to the lack of direct comparative studies under identical conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Quantitative Data: 4,4'-dibromobiphenyl

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)Reference
p-Methoxyphenylboronic acidPd(PPh₃)₄ (8)Cs₂CO₃Toluene/MethanolReflux1282Not Detected[2]
Phenylboronic acid pinacol esterPd(PPh₃)₄ (8)Ag₂CO₃THFRoom Temp188713[2]

Predicted Performance: this compound

Based on the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling of this compound is expected to selectively yield the mono-arylated product, 4-aryl-4'-chloro-1,1'-biphenyl, under conditions that favor mono-coupling of 4,4'-dibromobiphenyl.

Coupling PartnerExpected Major ProductExpected Selectivity
Arylboronic acid4-Aryl-4'-chloro-1,1'-biphenylHigh for mono-arylation at the C-Br position
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

Predicted Performance: 4,4'-dibromobiphenyl vs. This compound

Direct comparative quantitative data is scarce. However, the reactivity principles remain the same.

SubstrateAlkeneCatalystBaseSolventExpected Outcome
4,4'-dibromobiphenyl StyrenePd(OAc)₂ / PPh₃Et₃NDMFMixture of mono- and di-vinylation products. Mono-vinylation can be favored by controlling stoichiometry.
This compound StyrenePd(OAc)₂ / PPh₃Et₃NDMFSelective mono-vinylation at the C-Br position to yield 4-styryl-4'-chloro-1,1'-biphenyl.
Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

Predicted Performance: 4,4'-dibromobiphenyl vs. This compound

The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[5] This allows for a predictable outcome when using this compound.

SubstrateAlkyneCatalyst SystemBaseSolventExpected Outcome
4,4'-dibromobiphenyl PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFCan produce a mixture of mono- and di-alkynylated products. Selective mono-alkynylation is achievable with careful control of reaction conditions.
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFHighly selective mono-alkynylation at the C-Br position to yield 4-(phenylethynyl)-4'-chloro-1,1'-biphenyl.

Experimental Protocols

The following are general experimental protocols for the three cross-coupling reactions, which can be adapted for both 4,4'-dibromobiphenyl and this compound.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol
  • Reaction Setup: To a sealable reaction tube, add the aryl halide (1.0 mmol), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 mol%), and base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, along with a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base) Start->Reaction Setup Inert Atmosphere Establish Inert Atmosphere (e.g., Argon) Reaction Setup->Inert Atmosphere Solvent Addition Add Degassed Solvent Inert Atmosphere->Solvent Addition Reaction Heat and Stir Solvent Addition->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Aqueous Work-up & Extraction Monitoring->Work-up Complete Purification Column Chromatography Work-up->Purification Product Product Purification->Product

References

A Comparative Guide to the Reactivity of Bromine and Chlorine in 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds within the bifunctional molecule 4-Bromo-4'-chloro-1,1'-biphenyl. This analysis is supported by fundamental principles of organic chemistry and experimental data from analogous reactions, offering insights into predictable, selective functionalization at the more reactive C-Br position.

Introduction

In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the ability to selectively functionalize specific positions on a molecule is paramount. Dihalogenated compounds like this compound present two distinct reactive sites. Understanding the differential reactivity of the C-Br and C-Cl bonds is crucial for designing efficient and selective synthetic strategies. This guide explores this reactivity difference through the lens of common and powerful synthetic methodologies: palladium-catalyzed cross-coupling reactions and Grignard reagent formation.

The Fundamental Principle: Bond Dissociation Energy

The greater reactivity of the C-Br bond compared to the C-Cl bond in aryl halides is fundamentally rooted in their respective bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave.[1] This inherent difference is the basis for achieving chemoselectivity in reactions where the carbon-halogen bond is broken in the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[2]

Table 1: Average Bond Dissociation Energies

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~400
Aryl C-Br~335

This significant difference in bond strength dictates that under carefully controlled conditions, the C-Br bond can be selectively targeted for reaction while the C-Cl bond remains intact.

Comparative Reactivity in Common Synthetic Transformations

The differential reactivity of the C-Br and C-Cl bonds in this compound can be effectively demonstrated and exploited in several key synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of carbon-carbon bonds.[3] Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with a boronic acid at the bromine-substituted position.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

EntryAryl Halide (Analog)Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Monocoupled Product
15-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Moderate to Good
21-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O10024Good

Data for analogous reactions suggest high yields for the selective monocoupling at the C-Br position can be achieved.[4][5]

This protocol is adapted from procedures for similar dihalogenated aromatic compounds.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-90 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product: 4'-Aryl-4-chloro-1,1'-biphenyl

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[6][7] Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for the selective amination of this compound.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

EntryAryl Halide (Analog)AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Monoaminated Product
12-bromo-1,3-dichlorobenzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24High
24-bromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24High

Data for analogous reactions suggest high yields for the selective monoamination at the C-Br position can be achieved.[8]

This protocol is adapted from established procedures for the amination of aryl bromides.[8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the amine followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle ArBr This compound (Ar-Br/Ar-Cl) OA Oxidative Addition (Selective at C-Br) ArBr->OA Pd0 Pd(0)Ln Pd0->OA Pd_complex [L-Pd(II)(Ar-Cl)(Br)] OA->Pd_complex Amine_coord Amine Coordination & Deprotonation Pd_complex->Amine_coord + Amine, Base Amido_complex [L-Pd(II)(Ar-Cl)(NR₂)] Amine_coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd0 Regenerates Catalyst Product 4-Amino-4'-chloro-1,1'-biphenyl RE->Product Forms C-N bond

Caption: Catalytic cycle for selective Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[9] The reactivity order for Grignard formation is R-I > R-Br > R-Cl.[10] Consequently, it is possible to selectively form the Grignard reagent at the C-Br position of this compound.

Table 4: Conditions for Selective Grignard Reagent Formation

ParameterValue/DescriptionNotes
ReactantThis compoundShould be pure and dry
Magnesium1.1 - 1.2 molar equivalentsTurnings are commonly used
SolventAnhydrous Diethyl Ether or THFMust be strictly anhydrous
Initiator (optional)A small crystal of iodineTo activate the magnesium surface
TemperatureRefluxing ether (~35 °C)The reaction is exothermic
Expected Product4'-(chlorobiphenyl)-4-ylmagnesium bromideFormed with high selectivity

This protocol is based on the selective Grignard formation from 4-bromochlorobenzene.[11]

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • A single crystal of iodine

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Flame-dry all glassware and assemble under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask.

  • Dissolve the this compound in anhydrous diethyl ether and add a small portion to the magnesium.

  • Initiate the reaction by gentle warming if necessary. Once started, the reaction should sustain a gentle reflux.

  • Add the remaining aryl halide solution dropwise to maintain a steady reflux.

  • After the addition is complete, continue to stir until the magnesium is consumed.

  • The resulting Grignard reagent is used in situ for subsequent reactions.

Grignard_Selectivity cluster_reaction Reaction with Mg in Anhydrous Ether Start This compound C_Br C-Br Bond (More Reactive) Start->C_Br C_Cl C-Cl Bond (Less Reactive) Start->C_Cl Product Selective Formation of 4'-(chlorobiphenyl)-4-ylmagnesium bromide C_Br->Product No_Reaction C-Cl bond remains intact C_Cl->No_Reaction

Caption: Logical relationship in selective Grignard formation.

Conclusion

The bromine atom in this compound is significantly more reactive than the chlorine atom in common synthetic transformations such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Grignard reagent formation. This differential reactivity, primarily governed by the lower bond dissociation energy of the C-Br bond, allows for the selective functionalization of the 4-position. By carefully selecting reaction conditions, researchers can achieve high yields of mono-functionalized products, preserving the chlorine atom for subsequent synthetic manipulations. This predictable selectivity makes this compound a valuable and versatile building block in the synthesis of complex organic molecules for a wide range of applications in the pharmaceutical and materials science fields.

References

Characterization of 4-Bromo-4'-chloro-1,1'-biphenyl: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards and methodologies for the comprehensive characterization of 4-Bromo-4'-chloro-1,1'-biphenyl. Given the importance of robust analytical data in research and development, this document outlines key techniques, presents comparative data, and offers detailed experimental protocols to aid in the accurate identification and quantification of this compound.

Physicochemical and Chromatographic Data

A summary of the key physicochemical properties and chromatographic purity of this compound is presented below. This data is essential for the initial identification and assessment of the compound's purity.

PropertyThis compound4-Bromobiphenyl (for comparison)4-Chlorobiphenyl (for comparison)
Molecular Formula C₁₂H₈BrCl[1]C₁₂H₉BrC₁₂H₉Cl
Molecular Weight 267.55 g/mol [1]233.10 g/mol 188.65 g/mol
CAS Number 23055-77-8[1]92-66-02051-62-9
Melting Point 158 °C[1]89-91 °C76-77 °C[2]
Purity (by GC) >98.0%[3]Not specifiedNot specified

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation of this compound. Below is a comparison of expected and reported spectral data for the target compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (Predicted)4-Bromobiphenyl[4]4-Chlorobiphenyl[2]
¹H NMR (ppm) Aromatic protons expected in the range of 7.3-7.7 ppm. The protons on the brominated ring would likely appear as a doublet around 7.6 ppm, and the protons on the chlorinated ring as a doublet around 7.4 ppm.7.35-7.57 (m, 9H)7.35-7.54 (m, 9H)
¹³C NMR (ppm) Aromatic carbons expected in the range of 121-141 ppm. The carbon bearing the bromine would be at a higher field (lower ppm) than the carbon bearing the chlorine.121.6, 127.0, 127.7, 128.8, 128.9, 131.9, 140.0, 140.2127.0, 127.6, 128.4, 128.9, 133.4, 139.7, 140.0
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the presence of both bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

IonThis compound (Predicted)4-Bromobiphenyl[5]4-Chlorobiphenyl
Molecular Ion [M]⁺ m/z 266/268/270 (due to Br and Cl isotopes)m/z 232/234m/z 188/190
Major Fragments Loss of Br (m/z 187/189), Loss of Cl (m/z 231/233), Biphenyl cation (m/z 152)Loss of Br (m/z 152)Loss of Cl (m/z 153), Biphenyl cation (m/z 152)

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods for the analysis of halogenated biphenyls.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 200 °C, hold for 2 min

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 min

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (gradient elution recommended for optimal separation).

  • Gradient Program:

    • Start at 60% Acetonitrile

    • Linearly increase to 95% Acetonitrile over 15 minutes

    • Hold at 95% Acetonitrile for 5 minutes

    • Return to 60% Acetonitrile and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Acquisition Parameters (¹H NMR):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

Acquisition Parameters (¹³C NMR):

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Visualizations

The following diagrams illustrate the typical workflows for the analytical characterization of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum Chromatogram->MassSpectrum Identification Identify Compound by Retention Time & Spectrum MassSpectrum->Identification Quantification Quantify using calibration curve Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain HPLC Chromatogram Detection->Chromatogram Identification Identify by Retention Time Chromatogram->Identification Quantification Quantify using peak area Identification->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

The Role of Biphenyl Scaffolds in Advanced OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of enhanced efficiency, color purity, and operational stability is paramount. While novel emitter materials often take the spotlight, the foundational building blocks and host materials are equally critical to device performance. This guide explores the role of biphenyl derivatives, such as "4-Bromo-4'-chloro-1,1'-biphenyl," in the synthesis of high-performance OLED materials and provides a comparative analysis of OLEDs based on different emitter technologies, supported by experimental data.

"this compound" and similar halogenated biphenyls are crucial intermediates in the synthesis of more complex molecules used in OLEDs.[1][2][3] Their rigid structure and modifiable nature, through the strategic placement of functional groups, allow for the fine-tuning of the electronic and thermal properties of the final materials. These biphenyl-based molecules are often employed as host materials in the emissive layer or as components of charge-transporting layers.[4][5][6] The host material plays a critical role in dispersing the emitter molecules, facilitating charge transport, and confining excitons to the emissive guest, thereby influencing the overall efficiency and lifetime of the device.[7]

Comparative Performance of OLED Emitter Generations

OLED technology has progressed through several generations of emitter materials, each offering distinct advantages and facing unique challenges. The primary metrics for comparison are External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; Luminance, the intensity of light emitted; Color Purity, defined by CIE (Commission Internationale de l'Éclairage) coordinates; and Operational Lifetime, often denoted as LT50 or LT90 (the time for luminance to decrease to 50% or 90% of its initial value).

Below is a comparative summary of typical performance data for red, green, and blue OLEDs based on fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Emitter TypeColorMax. EQE (%)CIE (x, y)Lifetime (at specific luminance)
Fluorescent Blue~12%[8](0.14, 0.12)[9]11,000 hours (LT50)[10]
Green~13%[8](0.31, 0.63)[10]200,000 hours (LT50)[10]
Red~19%[8](0.67, 0.33)[10]160,000 hours (LT50)[10]
Phosphorescent Blue~30%[4](0.16, 0.29)>25,000 hours (LT50 at 100 cd/m²)
Green~21%[11](0.31, 0.63)[10]400,000 hours (LT50)[10]
Red~18%[12](0.64, 0.36)[10]900,000 hours (LT50)[10]
TADF Blue~38%(0.14, 0.08)[13]93 hours (LT90 at 1000 cd/m²)
Green~31.5%[14](0.35, 0.60)>1000 hours (LT95 at 5000 cd/m²)[15]
Red~17%(0.64, 0.35)>1000 hours (LT95 at 2000 cd/m²)[15]

Note: The reported values are representative and can vary significantly based on the specific material, device architecture, and measurement conditions. The lifetime of blue phosphorescent and TADF OLEDs remains a significant area of research.[10]

Experimental Protocols

The fabrication and characterization of OLEDs are crucial for evaluating and comparing material performance. A typical experimental workflow for a multilayer OLED fabricated via vacuum thermal evaporation is outlined below.

General Experimental Protocol for OLED Fabrication and Characterization

1. Substrate Preparation:

  • Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

2. Organic and Metal Layer Deposition:

  • The substrates are transferred to a high-vacuum chamber (typically <10⁻⁶ Torr).

  • Organic materials (hole injection, hole transport, emissive host and guest, electron transport) are deposited sequentially onto the ITO surface through thermal evaporation from resistively heated crucibles. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.

  • Following the organic layers, an electron injection layer (e.g., LiF) and a metal cathode (e.g., Al) are deposited through a shadow mask to define the active area of the device.

3. Encapsulation:

  • To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

4. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

  • The electroluminescence (EL) spectra and CIE color coordinates are recorded by the spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • Operational lifetime is determined by monitoring the luminance decay over time at a constant current density.

Visualizing OLED Structure and Fabrication

To better understand the concepts discussed, the following diagrams illustrate the typical structure of a multilayer OLED and the general workflow for its fabrication and testing.

Caption: A typical multilayer OLED structure.

OLED_Workflow cluster_fab Fabrication cluster_char Characterization sub_prep Substrate Cleaning (ITO Glass) vac_dep Vacuum Thermal Evaporation (VTE) sub_prep->vac_dep org_dep Organic Layer Deposition vac_dep->org_dep met_dep Cathode Deposition org_dep->met_dep encap Encapsulation met_dep->encap jvl J-V-L Measurement encap->jvl Device Testing el_spec EL Spectra & CIE jvl->el_spec eqe_calc EQE Calculation el_spec->eqe_calc lifetime Lifetime Testing eqe_calc->lifetime

Caption: General workflow for OLED fabrication and testing.

References

Spectroscopic Analysis of 4-Bromo-4'-chloro-1,1'-biphenyl and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of "4-Bromo-4'-chloro-1,1'-biphenyl" and its related derivatives. Understanding the distinct spectroscopic signatures of these halogenated biphenyls is crucial for their synthesis, identification, and application in various fields, including drug development and materials science. This document presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for "this compound" and its derivatives, facilitating a clear comparison of their structural and electronic properties.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound ~7.5-7.6 (m, 4H, Ar-H), ~7.3-7.4 (m, 4H, Ar-H)
4,4'-Dichlorobiphenyl ~7.45 (d, J = 8.6 Hz, 4H), ~7.39 (d, J = 8.6 Hz, 4H)
4,4'-Dibromobiphenyl ~7.59 (d, J = 8.6 Hz, 4H), ~7.35 (d, J = 8.6 Hz, 4H)
4-Biphenyl Chloride 7.54 (d, J = 7.2 Hz, 2H), 7.50 (d, J = 8.4 Hz, 2H), 7.43 (t, J = 7.6 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H)
4-Bromobiphenyl 7.55 (d, J=8.5 Hz, 2H), 7.54 (d, J=8.5 Hz, 2H), 7.44-7.43 (m, 3H), 7.36-7.35 (m, 2H)
¹³

4-Bromo-4'-chloro-1,1'-biphenyl: A Comparative Guide for Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-Bromo-4'-chloro-1,1'-biphenyl with other halogenated biphenyls in the context of materials science, supported by experimental data and detailed protocols.

This compound is a halogenated biphenyl derivative that serves as a versatile building block in the synthesis of advanced materials, particularly liquid crystals and organic semiconductors. Its unsymmetrical halogen substitution (bromine and chlorine at the 4 and 4' positions, respectively) offers a unique combination of reactivity and physical properties compared to its symmetrically substituted counterparts like 4,4'-dibromobiphenyl and 4,4'-dichlorobiphenyl. This guide provides a comparative overview of these compounds, focusing on their application in liquid crystal technology, supported by experimental data and detailed synthesis and characterization protocols.

Comparison of Physical Properties

The nature of the halogen substituents on the biphenyl core significantly influences the physical properties of the resulting materials. These properties, in turn, dictate their performance in various applications.

PropertyThis compound4,4'-Dibromobiphenyl4,4'-Dichlorobiphenyl
Molecular Weight 285.55 g/mol 311.99 g/mol 223.10 g/mol
Melting Point 143-146 °C164-166 °C148-149 °C
Boiling Point ~380 °C~395 °C~315-319 °C
Solubility Soluble in organic solvents like THF, ChloroformSoluble in hot organic solventsSoluble in organic solvents

Performance in Liquid Crystal Applications

For instance, the introduction of terminal halogen atoms can affect the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid). The larger atomic radius and higher polarizability of bromine compared to chlorine can lead to stronger intermolecular interactions, potentially resulting in higher clearing points and different mesophase behaviors.

Table 1: Comparison of Mesomorphic Properties of Hypothetical Cyanobiphenyl Derivatives

To illustrate the potential impact of the halogen substitution, the following table presents a hypothetical comparison of the nematic-to-isotropic transition temperatures (TN-I) for liquid crystals synthesized from these precursors. This data is extrapolated from general trends observed in the literature for halogenated liquid crystals.

PrecursorHypothetical DerivativePredicted Nematic-to-Isotropic Transition (TN-I)
This compound4-(4'-pentylphenyl)-4''-cyano-p-terphenylIntermediate
4,4'-Dibromobiphenyl4,4'-bis(4-pentylphenyl)-[1,1'-biphenyl]-4-carbonitrileHigher
4,4'-Dichlorobiphenyl4,4'-bis(4-pentylphenyl)-[1,1'-biphenyl]-4-carbonitrileLower

Note: This table is for illustrative purposes to highlight expected trends. Actual values would require experimental verification.

Experimental Protocols

Synthesis of a Halogenated Biphenyl-Based Liquid Crystal via Suzuki Coupling

This protocol describes a general method for the synthesis of a cyanobiphenyl derivative, a common core structure in many liquid crystal materials, using a Suzuki cross-coupling reaction. This method can be adapted for this compound and its analogues.

Materials:

  • Halogenated biphenyl (e.g., this compound)

  • 4-cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the halogenated biphenyl (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 eq).

  • Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 20-30 minutes.

  • Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.08 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyanobiphenyl derivative.

Visualization of Experimental Workflow and Structure-Property Relationship

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a liquid crystal material derived from a halogenated biphenyl precursor.

G cluster_synthesis Synthesis cluster_characterization Characterization start Halogenated Biphenyl Precursor suzuki Suzuki Coupling Reaction start->suzuki reagents Arylboronic Acid, Pd Catalyst, Base reagents->suzuki workup Extraction & Purification suzuki->workup product Liquid Crystal Material workup->product pom Polarized Optical Microscopy (POM) product->pom analysis Data Analysis pom->analysis dsc Differential Scanning Calorimetry (DSC) dsc->analysis xrd X-ray Diffraction (XRD) xrd->analysis final Structure-Property Relationship analysis->final Determine Mesomorphic Properties

Caption: Workflow for liquid crystal synthesis and characterization.

Structure-Property Relationship in Halogenated Biphenyl-Based Liquid Crystals

This diagram illustrates the relationship between the molecular structure of the halogenated biphenyl precursor and the resulting properties of the liquid crystal material.

G cluster_structure Molecular Structure cluster_properties Material Properties halogen Halogen Atom (Cl, Br) polarity Polarity & Dielectric Anisotropy halogen->polarity interactions Intermolecular Interactions halogen->interactions symmetry Symmetry of Substitution symmetry->interactions core Biphenyl Core mesophase Mesophase Behavior (e.g., Nematic, Smectic) core->mesophase polarity->mesophase clearing_point Clearing Point (T_N-I) interactions->clearing_point mesophase->clearing_point

Caption: Influence of molecular structure on liquid crystal properties.

Characterization of Liquid Crystalline Properties

Polarized Optical Microscopy (POM)

Protocol:

  • Place a small amount of the synthesized material on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage to a temperature above the material's clearing point to ensure it is in the isotropic liquid phase.

  • Slowly cool the sample while observing it through a polarized optical microscope.

  • Record the temperatures at which phase transitions occur, characterized by changes in the observed textures (e.g., the appearance of schlieren or focal-conic textures).

Differential Scanning Calorimetry (DSC)

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Analyze the resulting thermogram to identify the temperatures and enthalpy changes associated with phase transitions (e.g., crystal to nematic, nematic to isotropic).

Table 2: Representative DSC Data for a Biphenyl-Based Liquid Crystal

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystal to Nematic (TC-N)85.287.545.8
Nematic to Isotropic (TN-I)120.1120.51.2

Note: This is example data and will vary depending on the specific compound.

Conclusion

This compound presents an intriguing option for the design of new materials due to its unique combination of halogen substituents. While direct comparative performance data with its symmetrical dihalogenated analogs is sparse in the literature, the foundational principles of liquid crystal and organic semiconductor design suggest that its distinct electronic and steric properties can be leveraged to fine-tune material characteristics. The provided experimental protocols offer a starting point for researchers to synthesize and characterize novel materials based on this and other halogenated biphenyls, enabling a more thorough and direct comparison of their performance in specific applications. Further research into unsymmetrically halogenated biphenyls is warranted to fully explore their potential in advanced materials science.

A Comparative Guide to the Electrochemical Properties of 4-Bromo-4'-chloro-1,1'-biphenyl and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4-Bromo-4'-chloro-1,1'-biphenyl and related halogenated biphenyl derivatives. The information presented is intended to support research and development efforts in fields where the redox behavior of these compounds is of interest, such as environmental science, materials science, and medicinal chemistry.

Executive Summary

Understanding the electrochemical properties of halogenated biphenyls is crucial for predicting their environmental fate, designing novel electronic materials, and elucidating their mechanisms of action in biological systems. This guide summarizes available data on the reduction and oxidation potentials of this compound and similar compounds, providing a framework for comparison. While specific experimental data for this compound is limited in the readily available literature, this guide extrapolates trends from related dihalogenated biphenyls to offer valuable insights.

Comparison of Electrochemical Properties

The electrochemical behavior of halogenated biphenyls is primarily characterized by their reduction and oxidation potentials, which are influenced by the number, type, and position of the halogen substituents. The following tables present a comparative summary of available data for various biphenyl derivatives.

Table 1: Electrochemical Reduction Potentials of Selected Biphenyl Derivatives

CompoundReduction Potential (V vs. SCE)Comments
Biphenyl-2.69Parent compound, difficult to reduce.
4-Chlorobiphenyl-2.33Chlorine substitution facilitates reduction.
4-Bromobiphenyl-2.25Bromine is more easily reduced than chlorine.
4,4'-Dichlorobiphenyl-2.20Additional chlorine atom further lowers the reduction potential.
This compound ~ -2.2 to -2.3 (Estimated) Expected to have a reduction potential between that of 4,4'-dichlorobiphenyl and 4,4'-dibromobiphenyl.
4,4'-Dibromobiphenyl-2.12Two bromine atoms make it the most easily reduced in this series.

Note: The value for this compound is an estimate based on the trends observed in the other compounds. Specific experimental values were not found in the surveyed literature.

Table 2: Electrochemical Oxidation Potentials of Selected Biphenyl Derivatives

CompoundOxidation Potential (V vs. Ag/AgCl)Comments
Biphenyl1.85Oxidation is generally difficult for the parent compound.
4-Chlorobiphenyl1.90Electron-withdrawing halogens make oxidation more difficult.
4-Bromobiphenyl1.92Similar to 4-chlorobiphenyl, with a slightly higher oxidation potential.
This compound ~ 1.9 - 2.0 (Estimated) The presence of two electron-withdrawing halogens is expected to increase the oxidation potential.

Note: The value for this compound is an estimate based on general electrochemical trends for halogenated aromatics. Specific experimental values were not found in the surveyed literature.

Experimental Protocols

The following section details a standard methodology for determining the electrochemical properties of halogenated biphenyls using cyclic voltammetry.

Cyclic Voltammetry (CV) Protocol for Aryl Halides

Objective: To determine the reduction and oxidation potentials of this compound and its derivatives.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: Glassy Carbon or Platinum; Reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl); Counter electrode: Platinum wire)

  • Analyte solution: 1-5 mM of the biphenyl derivative in a suitable organic solvent (e.g., acetonitrile, dimethylformamide).

  • Supporting electrolyte: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6)).

  • Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

  • Preparation of the Analyte Solution: Dissolve the biphenyl derivative in the chosen organic solvent to the desired concentration. Add the supporting electrolyte and stir until fully dissolved.

  • Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the solvent used for the electrolyte solution. Dry the electrode completely.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated analyte solution.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to a range where no faradaic processes are expected to occur.

    • Set the switching potential to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the redox event of interest.

    • Select a suitable scan rate, typically starting at 100 mV/s.

    • Run the cyclic voltammogram and record the resulting current-potential curve.

    • Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the electrochemical process.

  • Data Analysis:

    • Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) from the voltammogram.

    • Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes, which provides an estimate of the standard reduction potential.

    • Analyze the peak current and its dependence on the scan rate to gain insights into the electron transfer kinetics and diffusion processes.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solution (Biphenyl Derivative + Supporting Electrolyte) deoxygenate Deoxygenate Solution (N2 or Ar Purge) prep_solution->deoxygenate prep_electrodes Prepare Electrodes (Polish & Clean) deoxygenate->prep_electrodes assemble_cell Assemble 3-Electrode Cell prep_electrodes->assemble_cell run_cv Run Cyclic Voltammetry (Vary Scan Rate) assemble_cell->run_cv record_data Record Current vs. Potential Data run_cv->record_data analyze_voltammogram Analyze Voltammogram (Determine Peak Potentials) record_data->analyze_voltammogram determine_properties Determine Electrochemical Properties (Redox Potentials, Reversibility) analyze_voltammogram->determine_properties

Caption: A typical experimental workflow for the electrochemical characterization of biphenyl derivatives.

Logical Relationship of Substituent Effects on Reduction Potential

substituent_effects cluster_structure Molecular Structure cluster_property Electrochemical Property biphenyl Biphenyl e_red_high Higher (More Negative) Reduction Potential biphenyl->e_red_high Less Electron Withdrawing mono_halo Monohalogenated Biphenyl (e.g., 4-Chlorobiphenyl) e_red_mid Intermediate Reduction Potential mono_halo->e_red_mid Increased Electron Withdrawal di_halo Dihalogenated Biphenyl (e.g., 4-Bromo-4'-chlorobiphenyl) e_red_low Lower (Less Negative) Reduction Potential di_halo->e_red_low Further Increased Electron Withdrawal

Caption: Relationship between halogen substitution and the reduction potential of biphenyls.

A Comparative Guide to Catalysts for the Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical biaryls is a cornerstone of modern medicinal chemistry and materials science. The compound 4-Bromo-4'-chloro-1,1'-biphenyl, in particular, serves as a valuable intermediate in the development of novel pharmaceuticals and organic electronic materials. The efficient and selective construction of this C-C bond is paramount. This guide provides an objective comparison of various palladium-based catalytic systems for the synthesis of this compound, supported by experimental data and detailed methodologies for key cross-coupling reactions.

Performance Comparison of Catalytic Systems

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three most prominent and widely utilized methods are the Suzuki-Miyaura, Negishi, and Stille couplings. Each method offers distinct advantages and disadvantages concerning catalyst performance, substrate availability and toxicity, and reaction conditions. Below is a summary of representative catalytic systems for each reaction, with performance data collated from studies on similar biaryl syntheses.

Reaction TypeCatalyst SystemReactantsBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)TON aTOF (h⁻¹) b
Suzuki-Miyaura Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)1,4-Dibromobenzene + 4-Chlorophenylboronic acidK₃PO₄Toluene/H₂O10016~95~48~3
Negishi Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)1,4-Dibromobenzene + 4-Chlorophenylzinc chloride-THF654~92~92~23
Stille Pd(PPh₃)₄ (2 mol%)1,4-Dibromobenzene + (4-Chlorophenyl)tributylstannane-Toluene11012~90~45~3.75

a. Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst). b. Turnover Frequency (TOF) is calculated as TON / time (h). Note: The data presented is illustrative and compiled from various sources on similar cross-coupling reactions.[1] Direct comparison under identical conditions is recommended for specific applications.

Experimental Workflow and Catalytic Cycles

The general workflow for these palladium-catalyzed cross-coupling reactions involves the careful setup of an inert atmosphere, followed by the reaction and subsequent purification of the product. The catalytic cycles, while sharing common mechanistic steps, differ in the nature of the organometallic reagent used.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried Schlenk flask reactants Add Aryl Halide, Organometallic Reagent, Solvent, and Base (if applicable) start->reactants degas Degas mixture (e.g., Ar bubbling) reactants->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat to specified temperature catalyst->heat monitor Monitor progress (TLC, GC-MS) heat->monitor cool Cool to RT and quench monitor->cool extract Extract with organic solvent cool->extract wash Wash, dry, and concentrate extract->wash purify Purify by column chromatography wash->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The catalytic cycle for the Suzuki-Miyaura, Negishi, and Stille reactions fundamentally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific organometallic reagent dictates the nuances of the transmetalation step.

catalytic_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetal_complex Transmetalation (Ar'-M) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product label_suzuki label_negishi label_stille

Figure 2: Generalized catalytic cycle for Suzuki, Negishi, and Stille cross-coupling reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura, Negishi, and Stille couplings.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1]

Materials:

  • 1,4-Dibromobenzene (1.0 mmol, 236 mg)

  • 4-Chlorophenylboronic acid (1.2 mmol, 188 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1,4-dibromobenzene, 4-chlorophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate and SPhos to the flask under a positive pressure of argon.

  • Add degassed toluene and deionized water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Negishi Coupling

This protocol is a representative procedure for a Negishi coupling reaction.[1]

Materials:

  • 1,4-Dibromobenzene (1.0 mmol, 236 mg)

  • 4-Chlorophenylzinc chloride (1.2 mmol, 1.2 mL of a 1 M solution in THF)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dibromobenzene in anhydrous THF.

  • Add palladium(II) acetate and tri(o-tolyl)phosphine to the solution.

  • Slowly add the solution of 4-chlorophenylzinc chloride to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of 2 M HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Stille Coupling

This protocol is a general procedure for a Stille coupling reaction.[1]

Materials:

  • 1,4-Dibromobenzene (1.0 mmol, 236 mg)

  • Tributyl(4-chlorophenyl)stannane (1.1 mmol, 448 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dibromobenzene and tributyl(4-chlorophenyl)stannane in anhydrous toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic solution with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of catalytic system for the synthesis of this compound depends on a variety of factors including desired yield, reaction time, cost, and safety considerations. The Suzuki-Miyaura coupling often provides high yields with commercially available and relatively non-toxic boronic acids. The Negishi coupling can be very efficient, often proceeding at lower temperatures and with shorter reaction times, but requires the preparation of organozinc reagents which are sensitive to air and moisture. The Stille coupling is highly versatile and tolerant of many functional groups, but the toxicity of organotin reagents is a significant drawback. For many applications, modern Suzuki-Miyaura catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos offer an excellent balance of high reactivity, broad functional group tolerance, and operational simplicity.

References

A Comparative Guide to Purity Assessment of 4-Bromo-4'-chloro-1,1'-biphenyl: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-4'-chloro-1,1'-biphenyl is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and quantification capabilities.[1] This guide provides a comparative overview of a validated HPLC method, adapted from a similar halogenated biphenyl compound, and Gas Chromatography (GC) for the purity analysis of this compound.

Quantitative Performance Comparison

The selection of an analytical technique for purity assessment often depends on factors such as the physicochemical properties of the analyte, sensitivity requirements, and laboratory capabilities. Below is a comparison of typical performance characteristics for HPLC and GC in the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.
Typical Stationary Phase C18 reverse-phase silicaPhenyl-methylpolysiloxane (e.g., DB-5ms)
Resolution of Impurities Good to Excellent, highly dependent on column chemistry and mobile phase composition.Excellent for volatile impurities.
Limit of Detection (LOD) Typically in the range of ng/mL to µg/mL.Typically in the range of pg to ng.
Quantification Highly accurate and precise with UV or Mass Spectrometry (MS) detection.Highly accurate and precise with Flame Ionization Detection (FID) or MS detection.
Sample Throughput Moderate, with typical run times of 15-30 minutes.High, with typical run times of 10-20 minutes.
Instrumentation Cost Moderate to High.Moderate.
Primary Application Broadly applicable for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds.

Experimental Protocols

Below are representative methodologies for the analysis of this compound using HPLC and GC. The HPLC method is adapted from a method for the structurally similar compound 4-Bromo-4'-fluoro-1,1'-biphenyl.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the routine quality control and purity assessment of this compound.

  • Instrumentation and Materials:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode-Array Detector (DAD).

    • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of Acetonitrile (MeCN) and water. For MS compatibility, 0.1% formic acid can be added to both solvents.[2]

    • Reference Standard: this compound with a purity of ≥ 98%.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Gradient Elution: A typical gradient might start at 50% MeCN and increase to 95% MeCN over 15 minutes to elute the main compound and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the sample diluent.

    • Prepare the sample for analysis by dissolving it in the sample diluent to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol

GC is a viable alternative for the purity assessment of this compound, particularly for identifying volatile impurities.[3][4]

  • Instrumentation and Materials:

    • GC System: An Agilent GC system or equivalent, equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Reference Standard: this compound with a purity of ≥ 98.0%.[4]

    • Sample Solvent: Dichloromethane or Toluene.

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C (for FID).

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the sample solvent.

    • Prepare the sample for analysis by dissolving it in the sample solvent to a final concentration of approximately 1 mg/mL.

Workflow for HPLC Purity Assessment

The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Prep_Standard->Dissolve_Standard Prep_Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Prep_Sample->Dissolve_Sample Autosampler Inject into HPLC System Dissolve_Standard->Autosampler Calibration Dissolve_Sample->Autosampler Analysis Column Chromatographic Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-4'-chloro-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of 4-Bromo-4'-chloro-1,1'-biphenyl, a halogenated biphenyl compound, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal. Adherence to these procedures is essential to mitigate risks associated with this class of chemicals.

Immediate Safety Protocols

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. The toxicological properties of many halogenated biphenyls warrant a cautious approach.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat to prevent skin and eye exposure.[1]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[1]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes, as well as ingestion and inhalation.[1]

  • Personal Hygiene: Thoroughly wash hands and any exposed skin after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on available safety data.

Hazard CategoryGHS Hazard StatementsSignal Word
Acute Oral ToxicityH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Data sourced from available Safety Data Sheets.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard trash or poured down the sanitary sewer.[1]

1. Waste Segregation:

  • Collect waste this compound and materials contaminated with it separately from other chemical waste streams.[1]

  • Crucially, halogenated organic waste must be kept separate from non-halogenated waste due to different disposal requirements and associated costs.[1]

2. Containerization:

  • Place the waste into a dedicated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Ensure the container is in good condition, free from external contamination, and can be securely closed to prevent leaks or spills.[1]

3. Labeling:

  • The waste container must be clearly and accurately labeled.[1] The label should include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound" (avoid abbreviations or formulas)[1]

    • An indication of the associated hazards (e.g., Toxic, Irritant)[1]

    • The accumulation start date (the date the first drop of waste is added to the container)[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[1]

  • Store containers in secondary containment to prevent spills.

5. Spill and Contamination Cleanup:

  • In case of a spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1]

  • Use absorbent pads to clean up any remaining residue. All contaminated cleanup materials (e.g., absorbent pads, gloves) must be sealed in a vapor-tight plastic bag and placed into the hazardous waste container.[1]

6. Professional Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • Provide the disposal vendor with all available safety information, including the Safety Data Sheet (SDS).

7. Final Disposal Method:

  • The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration.[1] This process is effective for destroying persistent organic pollutants but must be conducted in specialized facilities to prevent the formation of toxic byproducts such as dioxins and furans.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound from a laboratory setting.

Workflow for this compound Disposal cluster_prep Preparation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Generation of this compound Waste segregate Segregate Halogenated Waste start->segregate spill Spill Occurs? start->spill container Select Compatible Container (HDPE/Glass) segregate->container label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label_waste store Store in Designated, Ventilated, Secure Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs transport Arrange for Professional Transport contact_ehs->transport incinerate High-Temperature Incineration at a Specialized Facility transport->incinerate spill->segregate No cleanup Contain and Clean Up Spill with Absorbent Material spill->cleanup Yes dispose_cleanup Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->container

References

Essential Safety and Operational Guide for 4-Bromo-4'-chloro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-4'-chloro-1,1'-biphenyl. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.

I. Hazard Identification and Safety Precautions

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.

Hazard InformationDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

II. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA standards.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn to prevent skin contact.To prevent skin irritation from direct contact with the compound.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.To minimize the inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

Studies on similar polychlorinated biphenyls (PCBs) have shown that materials like polyvinyl-alcohol and butyl-rubber offer good resistance to permeation.[3][4]

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this chemical.

  • Preparation :

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.[2]

    • Locate the nearest eyewash station and safety shower before starting work.[2]

    • Have spill containment materials, such as absorbent pads, readily accessible.[2]

  • Handling :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust and vapors.[1][2]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical and avoid direct contact.[2]

    • Keep the container tightly sealed when not in use to prevent the release of fumes.[2]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[2]

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.[1]

  • Waste Segregation : All waste containing this compound, including contaminated PPE, weighing paper, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Labeling : The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Environmental Hazard).[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1]

V. Emergency Procedures

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material to prevent the generation of dust.[1]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][5]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1]

    • Dispose of all cleanup materials as hazardous waste.[1]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

VI. Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 23055-77-8
Molecular Formula C₁₂H₈BrCl
Appearance White to slightly pale reddish-yellow crystal powder
Purity 95%
Storage Temperature Room Temperature

VII. Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep 1. Preparation - Verify fume hood - Check PPE - Locate safety equipment - Prepare spill kit handling 2. Handling - Work in fume hood - Wear appropriate PPE - Avoid direct contact - Keep container closed prep->handling post_handling 3. Post-Handling - Wash hands - Decontaminate surfaces - Dispose of contaminated PPE handling->post_handling spill Spill Occurs handling->spill waste_collection 4. Waste Collection - Segregate waste - Use labeled container post_handling->waste_collection spill_response Spill Response - Evacuate - Don PPE - Contain and clean - Decontaminate area spill->spill_response spill_response->waste_collection waste_storage 5. Waste Storage - Seal container - Store in designated area waste_collection->waste_storage disposal 6. Disposal - Contact EHS - Follow regulations waste_storage->disposal

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

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4-Bromo-4'-chloro-1,1'-biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.